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Ac2-26 (human) (ammonium salt)

Cat. No.: B10787792
M. Wt: 3107.5 g/mol
InChI Key: FOIJPWAHSSBILZ-CGTRJMPNSA-O
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Description

Origin and Biological Context of Annexin (B1180172) A1

Annexin A1, also known as Lipocortin 1, is a member of the annexin family of calcium-dependent phospholipid-binding proteins. rndsystems.comscispace.com It is a crucial mediator of the anti-inflammatory actions of glucocorticoids. mdpi.comarvojournals.org AnxA1 is found within the cytoplasm and on the surface of various cells, and can also be released into the extracellular environment. rndsystems.com The full-length protein is subject to cleavage, which generates smaller, active peptide fragments. rndsystems.com

AnxA1 plays a vital role in regulating the inflammatory cascade by inhibiting the trafficking of leukocytes, particularly neutrophils, to sites of inflammation. tocris.comashpublications.org It also promotes the clearance of apoptotic cells, a process known as efferocytosis, which is essential for the resolution of inflammation and tissue repair. nih.gov The actions of AnxA1 are mediated through its interaction with specific G-protein coupled receptors, primarily the formyl peptide receptor (FPR) family. rndsystems.comfrontiersin.org

Rationale for N-terminal Peptide Derivation

The development of peptides derived from the N-terminus of Annexin A1 stems from the observation that this region is responsible for many of the protein's biological activities. scispace.comfrontiersin.org The full-length AnxA1 protein can be proteolytically cleaved, releasing N-terminal fragments that retain the ability to mimic the parent protein's functions. rndsystems.com

Synthesizing smaller peptides offers several advantages over using the full-length recombinant protein. Peptides like Ac2-26 are easier and more cost-effective to produce through methods like solid-phase synthesis. nih.gov Furthermore, their smaller size can lead to improved stability and reduced immunogenicity compared to the larger parent protein. nih.govmedcraveonline.com This makes them valuable research tools and potential therapeutic agents for inflammatory disorders. nih.govresearchgate.net

Ac2-26 as a Synthetic Annexin A1 Mimetic

Ac2-26 is a well-characterized synthetic peptide that mimics the anti-inflammatory properties of Annexin A1. medchemexpress.comnih.gov It is widely used in experimental models to study the resolution of inflammation. nih.gov

Peptide Sequence Correspondence to Annexin A1 N-terminus

Ac2-26 corresponds to amino acids 2-26 of the human Annexin A1 N-terminal domain. iscabiochemicals.comcaymanchem.com Its sequence is Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-Phe-Ile-Glu-Asn-Glu-Glu-Gln-Glu-Tyr-Val-Gln-Thr-Val-Lys-OH. iscabiochemicals.comnovoprolabs.com The "Ac" at the beginning of the sequence indicates that the N-terminus is acetylated. rndsystems.com This modification is often crucial for the peptide's biological activity.

Comparative Stability and Immunogenicity of Ac2-26 Versus Full-Length Annexin A1

One of the key advantages of Ac2-26 over the full-length Annexin A1 protein is its enhanced stability and lower immunogenicity. nih.govmedcraveonline.com Due to its smaller size and simpler structure, Ac2-26 is less susceptible to degradation by proteases. nih.gov This increased stability can translate to a longer duration of action in biological systems. nih.gov

The full-length Annexin A1, being a larger protein, has a higher potential to elicit an immune response, leading to the production of antibodies that could neutralize its effects or cause unwanted immunological reactions. nih.gov In contrast, the smaller peptide Ac2-26 is considered to have lower immunogenicity, making it a more favorable candidate for repeated administration in experimental and potentially therapeutic settings. nih.govmedcraveonline.com

Compound Information

Compound NameSynonymsMolecular FormulaMolecular WeightCAS Number
Ac2-26 (human) (ammonium salt)Ac-AMVSEFLKQAWFIENEEQEYVQTVK-OH, Ac-ANX-A12-26, N-Acetyl-AMVSEFLKQAWFIENEEQEYVQTVKC141H210N32O44S • NH43107.5151988-33-9
Annexin A1Lipocortin 1, Calpactin II, Lipomodulin, Chromobindin 9Not Applicable~37 kDaNot Applicable

Interactive Data Table: Ac2-26 (human) (ammonium salt) Properties

PropertyValueSource
Purity ≥90% caymanchem.com
Sequence Ac-AMVSEFLKQAWFIENEEQEYVQTVK-OH iscabiochemicals.comrndsystems.com
Solubility Soluble to 1 mg/ml in PBS rndsystems.com
Storage Store at -20°C rndsystems.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C141H214N33O44S+ B10787792 Ac2-26 (human) (ammonium salt)

Properties

Molecular Formula

C141H214N33O44S+

Molecular Weight

3107.5 g/mol

IUPAC Name

azanium;(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoic acid

InChI

InChI=1S/C141H210N32O44S.H3N/c1-16-73(10)115(139(214)160-93(48-56-111(190)191)126(201)167-101(66-106(147)181)132(207)157-90(45-53-108(184)185)123(198)155-89(44-52-107(182)183)122(197)154-87(42-50-104(145)179)121(196)156-91(46-54-109(186)187)124(199)165-99(64-80-37-39-82(177)40-38-80)133(208)170-112(70(4)5)136(211)159-88(43-51-105(146)180)127(202)173-116(76(13)175)140(215)171-114(72(8)9)137(212)161-95(141(216)217)36-26-28-59-143)172-134(209)98(63-79-31-21-18-22-32-79)166-131(206)100(65-81-67-148-84-34-24-23-33-83(81)84)162-118(193)75(12)150-119(194)86(41-49-103(144)178)153-120(195)85(35-25-27-58-142)152-129(204)96(61-69(2)3)163-130(205)97(62-78-29-19-17-20-30-78)164-125(200)92(47-55-110(188)189)158-135(210)102(68-174)168-138(213)113(71(6)7)169-128(203)94(57-60-218-15)151-117(192)74(11)149-77(14)176;/h17-24,29-34,37-40,67,69-76,85-102,112-116,148,174-175,177H,16,25-28,35-36,41-66,68,142-143H2,1-15H3,(H2,144,178)(H2,145,179)(H2,146,180)(H2,147,181)(H,149,176)(H,150,194)(H,151,192)(H,152,204)(H,153,195)(H,154,197)(H,155,198)(H,156,196)(H,157,207)(H,158,210)(H,159,211)(H,160,214)(H,161,212)(H,162,193)(H,163,205)(H,164,200)(H,165,199)(H,166,206)(H,167,201)(H,168,213)(H,169,203)(H,170,208)(H,171,215)(H,172,209)(H,173,202)(H,182,183)(H,184,185)(H,186,187)(H,188,189)(H,190,191)(H,216,217);1H3/p+1/t73-,74-,75-,76+,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,112-,113-,114-,115-,116-;/m0./s1

InChI Key

FOIJPWAHSSBILZ-CGTRJMPNSA-O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)C.[NH4+]

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C.[NH4+]

Origin of Product

United States

Molecular Mechanisms and Receptor Interactions of Ac2 26 Human Ammonium Salt

Formyl Peptide Receptor (FPR) Binding and Activation

Ac2-26 is recognized as a ligand for the formyl peptide receptor (FPR) family, a group of G-protein coupled receptors crucial in the innate immune response. aacrjournals.orgmdpi.com The interaction of Ac2-26 with these receptors is complex and can lead to either pro-inflammatory or anti-inflammatory outcomes depending on the specific receptor and cellular context.

Affinity and Selectivity for Human Formyl Peptide Receptor 1 (FPR1)

Ac2-26 binds to human Formyl Peptide Receptor 1 (FPR1). guidetopharmacology.orgashpublications.orgbertin-bioreagent.comcaymanchem.com In radioligand binding assays using HEK293 cells expressing human FPR1, Ac2-26 demonstrated an EC50 value of 1.4 μM. ashpublications.orgbertin-bioreagent.comcaymanchem.comtargetmol.com This indicates a moderate affinity for the receptor. While some studies suggest that at physiological concentrations (3–10 μM), Ac2-26 primarily activates FPR1, others describe it as a non-selective agonist, binding to both FPR1 and FPR2 with similar affinities. guidetopharmacology.orgjci.org The activation of FPR1 by Ac2-26 can lead to varied cellular responses, including the inhibition of neutrophil-endothelium interactions. ashpublications.org

Affinity and Selectivity for Human Formyl Peptide Receptor 2 (FPR2/FPRL1)

Ac2-26 also demonstrates binding to human Formyl Peptide Receptor 2 (FPR2), also known as FPRL1 or ALX. aacrjournals.orgmdpi.com Binding assays with HEK293 cells expressing FPR2 have shown an EC50 value of 1.8 μM for Ac2-26, which is comparable to its affinity for FPR1. ashpublications.orgbertin-bioreagent.comcaymanchem.comtargetmol.com This suggests that Ac2-26 is a somewhat promiscuous ligand for the human FPR family. mdpi.comashpublications.org The interaction with FPR2 is often associated with the anti-inflammatory and pro-resolving effects of Ac2-26. bps.ac.ukresearchgate.net Interestingly, the full-length AnxA1 protein shows a more selective affinity for FPR2 compared to Ac2-26. mdpi.com

Engagement with Other Formyl Peptide Receptor Family Members (e.g., Fpr-rs1, Fpr-rs2)

In murine models, Ac2-26 has been shown to interact with various formyl peptide receptor-related sequences (Fpr-rs). Studies have demonstrated that Ac2-26 can activate murine Fpr1 and Fpr-rs1, and may also engage with Fpr-rs2. aacrjournals.org In C2C12 myoblasts, which express Fpr-rs1 and Fpr-rs2, Ac2-26 was found to potentially interact with the Fpr-rs2 receptor. plos.orgscispace.com This interaction was suggested by proteomics experiments where Fpr-rs2 was identified as a potential partner for the Ac2-26 peptide. plos.org

Table 1: Binding Affinity of Ac2-26 for Human Formyl Peptide Receptors

Receptor Cell Line Assay Type EC50 (μM) Reference
FPR1 HEK293 Radioligand Binding 1.4 ashpublications.orgbertin-bioreagent.comcaymanchem.comtargetmol.com

| FPR2/FPRL1 | HEK293 | Radioligand Binding | 1.8 | ashpublications.orgbertin-bioreagent.comcaymanchem.comtargetmol.com |

Intracellular Signaling Pathway Modulation

The binding of Ac2-26 to its receptors initiates a cascade of intracellular signaling events that ultimately dictate the cellular response. Key among these are the modulation of IKKβ protein levels through chaperone-mediated autophagy and the regulation of the NF-κB signaling pathway.

Impact on IKKβ Protein Levels and Chaperone-Mediated Autophagy (CMA)

A significant mechanism of Ac2-26's anti-inflammatory action involves the degradation of IκB kinase β (IKKβ), a key component in the NF-κB signaling pathway. medchemexpress.commedchemexpress.cnmedchemexpress.com Ac2-26 induces a decrease in IKKβ protein levels by promoting its degradation in lysosomes through a process known as chaperone-mediated autophagy (CMA). medchemexpress.commedchemexpress.cnmedchemexpress.comnih.govnih.gov

This process is initiated by exogenous Ac2-26 entering the cytoplasm of cells like microglia. nih.govnih.govfrontiersin.org Inside the cell, Ac2-26 promotes the binding of the small heat shock protein HSPB1 to IKKβ. nih.govnih.gov This complex is then recognized by the chaperone Hsc70 and the lysosomal-associated membrane protein 2A (LAMP-2A), leading to the translocation of IKKβ into the lysosome for degradation. nih.govnih.govresearchgate.net This effect on IKKβ protein levels is not due to a decrease in its mRNA expression, and the degradation can be reversed by lysosome inhibitors. nih.govnih.govresearchgate.net

Regulation of Nuclear Factor-κB (NF-κB) Signaling Cascade

By promoting the degradation of IKKβ, Ac2-26 effectively inhibits the nuclear factor-κB (NF-κB) signaling cascade. mdpi.comspandidos-publications.com The IKK complex is responsible for phosphorylating the inhibitor of κB (IκBα), which, in its unphosphorylated state, sequesters NF-κB in the cytoplasm. spandidos-publications.com Phosphorylation of IκBα leads to its ubiquitination and subsequent degradation, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. mdpi.com

Studies have shown that Ac2-26 treatment can inhibit the phosphorylation of both IκBα and the p65 subunit of NF-κB. mdpi.comspandidos-publications.com This inhibition of the NF-κB pathway is a central component of the anti-inflammatory effects of Ac2-26, leading to a reduction in the expression of inflammatory mediators such as TNF-α and IL-1β. scielo.brtandfonline.com

Table 2: Key Proteins Modulated by Ac2-26 in Intracellular Signaling

Protein Effect of Ac2-26 Signaling Pathway Reference
IKKβ Decreased protein levels via CMA NF-κB medchemexpress.commedchemexpress.cnmedchemexpress.comnih.govnih.gov
HSPB1 Promotes binding to IKKβ Chaperone-Mediated Autophagy nih.govnih.gov
LAMP-2A Involved in IKKβ degradation Chaperone-Mediated Autophagy nih.govnih.govresearchgate.net
p-IκBα Phosphorylation inhibited NF-κB mdpi.com

| p-p65 | Phosphorylation inhibited | NF-κB | mdpi.comspandidos-publications.com |

Effects on IκBα Degradation and NF-κB p65 Translocation

Ac2-26 has been shown to significantly interfere with the canonical nuclear factor-κB (NF-κB) signaling pathway, a cornerstone of the inflammatory response. In models of ischemia-reperfusion induced acute lung injury, Ac2-26 effectively disrupts the activation of the NF-κB pathway. nih.gov It achieves this by inhibiting the degradation of IκBα, the primary inhibitor of NF-κB. nih.gov This prevention of IκBα degradation consequently blocks the nuclear translocation of the NF-κB p65 subunit, a critical step for the transcription of pro-inflammatory genes. nih.gov This effect has been observed in both lung tissue and in A549 human epithelial cells subjected to hypoxia-reoxygenation. nih.gov

A distinct but related mechanism has been identified in microglia. In this context, exogenous Ac2-26 enters the cytosol and induces a decrease in IκB kinase β (IKKβ) protein levels. frontiersin.orgmedchemexpress.comnih.gov IKKβ is the kinase responsible for phosphorylating IκBα, which flags it for degradation. nih.gov Ac2-26 facilitates the degradation of IKKβ through a process known as chaperone-mediated autophagy (CMA). frontiersin.orgmedchemexpress.com By promoting the lysosomal degradation of IKKβ, Ac2-26 prevents the phosphorylation and subsequent degradation of IκBα, thereby suppressing NF-κB activation. frontiersin.orgnih.gov Studies have confirmed that in hepatic ischemia-reperfusion injury, the I/R-induced reduction in IκBα protein expression is reversed by treatment with Ac2-26. spandidos-publications.com

Table 1: Effects of Ac2-26 on the NF-κB Pathway

ComponentEffect of Ac2-26MechanismCellular ContextCitations
IKKβ Decreased protein levelsInduces degradation via Chaperone-Mediated Autophagy (CMA)Microglia frontiersin.org, medchemexpress.com, nih.gov
IκBα Inhibits degradation; reverses I/R-induced reductionPrevents IKKβ-mediated phosphorylation; direct inhibitionLung tissue, A549 cells, Liver tissue nih.gov, spandidos-publications.com
NF-κB p65 Inhibits nuclear translocationSequesters NF-κB in the cytoplasm by stabilizing IκBαLung tissue, A549 cells nih.gov
Context-Dependent Independence from NF-κB Pathway

While Ac2-26 can clearly modulate NF-κB signaling, its anti-inflammatory actions are not exclusively dependent on this pathway. Research in various models has demonstrated that Ac2-26 can exert protective effects independently of NF-κB activity. researchgate.netaai.orgnih.gov In studies of ocular inflammation using human ARPE-19 cells, molecular analysis revealed that the protective effects of Ac2-26 on the release of inflammatory mediators occurred without altering NF-κB translocation. researchgate.netaai.orgnih.gov This suggests a post-transcriptional mechanism of action in this specific context. aai.orgnih.gov

Similarly, in lipopolysaccharide (LPS)-induced astrocytes, Ac2-26 was found to suppress inflammatory mediators through the MAPK signaling pathway, but its action was not dependent on the NF-κB pathway. nih.gov This context-dependent activity highlights the versatility of the peptide's mechanism, allowing it to adapt its anti-inflammatory strategy to different cellular environments and stimuli.

Influence on Mitogen-Activated Protein Kinase (MAPK) Pathways

Ac2-26 significantly modulates the activity of Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial in regulating cellular responses to inflammatory stimuli. mdpi.commdpi.com In various models, Ac2-26 has been shown to suppress the activation of the three main MAPK families: p38 protein kinase (p38), c-Jun N-terminal kinase (JNK), and extracellular signal-related protein kinase 1/2 (ERK). mdpi.commdpi.com

In human keratinocyte (HaCaT) cells stimulated with TNF-α/IFN-γ, treatment with Ac2-26 significantly suppressed the phosphorylation of JNK, p38, and ERK. mdpi.com Likewise, in a rat model of ischemia-reperfusion lung injury, Ac2-26 administration reduced the phosphorylation of these same three kinases. mdpi.com One mechanism for this suppression is the upregulation of MAPK phosphatase-1 (MKP-1), a dual-specificity phosphatase that dephosphorylates and thereby inactivates MAPKs. mdpi.com Treatment with Ac2-26 was found to elevate the expression of MKP-1, providing a negative feedback loop to control inflammation. mdpi.com In astrocytes, the anti-inflammatory effect of Ac2-26 is specifically mediated through the inhibition of the p38 and JNK-MAPK signaling pathways. nih.govresearchgate.net

Table 2: Influence of Ac2-26 on MAPK Signaling

MAPK ProteinEffect of Ac2-26Cellular ContextCitations
p38 Suppressed phosphorylationHaCaT cells, Lung tissue, Astrocytes mdpi.com, mdpi.com, nih.gov
JNK Suppressed phosphorylationHaCaT cells, Lung tissue, Astrocytes mdpi.com, mdpi.com, nih.gov
ERK1/2 Suppressed phosphorylationHaCaT cells, Lung tissue mdpi.com, mdpi.com
MKP-1 Increased expressionLung tissue mdpi.com

Interaction with IL-22/IL-22R1/STAT3 Signaling Axis

Ac2-26 has been identified as a regulator of the Interleukin-22 (IL-22)/IL-22 receptor 1 (IL-22R1)/STAT3 signaling pathway. targetmol.compeerj.com This axis is implicated in tissue protection and regeneration but can also contribute to pathology in certain inflammatory conditions. In a mouse model of hepatic ischemia-reperfusion injury (HIRI), Ac2-26 was found to alleviate liver damage by significantly inhibiting the activation of the IL-22/IL22R1/STAT3 signaling pathway. peerj.comresearchgate.net Pretreatment with Ac2-26 inhibited the expression of IL-22, IL-22R1, and the phosphorylation of STAT3 at Tyr705, which were otherwise increased by HIRI. peerj.comresearchgate.net This suggests that the hepatoprotective effects of Ac2-26 are, at least in part, mediated by its ability to downregulate this specific signaling cascade. peerj.combohrium.com

Modulation of Endothelial Nitric Oxide Synthase (eNOS) Pathway

The protective effects of Ac2-26, particularly in the context of vascular and lung injury, are partly dependent on its ability to modulate the endothelial nitric oxide synthase (eNOS) pathway. targetmol.comscielo.brscielo.br In rat models of ventilator-induced lung injury and lung ischemia-reperfusion injury, Ac2-26 was shown to reduce injury by activating the eNOS pathway. scielo.brnih.gov Treatment with Ac2-26 increased the expression and phosphorylation of eNOS (p-eNOS) in lung tissue. scielo.brscielo.br The beneficial effects of Ac2-26, such as reduced inflammation, oxidative stress, and improved alveoli-capillary permeability, were partially reversed by an eNOS inhibitor, confirming the pathway's importance. scielo.brnih.gov

Activation of PKBα (Akt) Signaling

Ac2-26 influences the Protein Kinase Bα (PKBα), also known as Akt, signaling pathway, which is a critical mediator of cell survival and is often linked to the eNOS pathway. In studies of ventilator-induced lung injury, Ac2-26 treatment promoted the expression of PKBα, and this effect was linked to the subsequent increase in p-eNOS. scielo.brscielo.brresearchgate.net More recently, Ac2-26 was shown to improve neurological function after cardiopulmonary bypass by activating the AKT1/GSK3β pathway, which in turn reduced inflammation, oxidative stress, and pyroptosis in cerebral neurons. nih.gov However, in the context of thrombo-inflammatory models, Ac2-26 was found to suppress thrombin-induced Akt activation, indicating its regulatory role is highly dependent on the specific pathological stimulus. frontiersin.org

Regulation of RhoA-ROCK Signaling

The parent protein of Ac2-26, Annexin (B1180172) A1, is known to regulate the RhoA-ROCK signaling pathway, which is integral to controlling cytoskeletal dynamics, cell migration, and endothelial barrier function. Annexin A1 has been shown to restore blood-brain barrier disruption by inhibiting the RhoA-ROCK pathway. mednexus.org Ac2-26 is reported to have similar actions, with its ability to induce epithelial repair being linked to the inhibition of RhoA-ROCK signaling. researchgate.net This mechanism contributes to its tissue-protective and pro-resolving functions.

ERK1/2 Phosphorylation Pathway Involvement

Ac2-26 has been shown to trigger the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This activation is a receptor-dependent event, as it is observed in cells transfected with FPR and FPRL-1/ALX (a human FPR homolog), but not in mock-transfected cells. ashpublications.org The phosphorylation of ERK1/2 occurs rapidly, typically within the first 2 to 10 minutes of exposure to Ac2-26. ashpublications.org This activation of the ERK1/2 pathway is crucial for mediating some of the cellular responses to Ac2-26, including epithelial repair. researchgate.net

Studies have demonstrated that the Ac2-26-induced activation of ERK1/2 is dependent on the activation of Mek1/2, an upstream kinase module. windows.net The inhibition of Mek1/2 with specific inhibitors leads to a significant reduction in Ac2-26-mediated STAT3 tyrosine phosphorylation, indicating a direct link between the MAPK pathway and other signaling cascades initiated by the peptide. windows.net In studies with human skin fibroblasts (WS1 cells), Ac2-26 was found to increase the expression of phosphorylated ERK (p-ERK) after approximately 20 minutes of incubation. semanticscholar.org Furthermore, research on ischemia-reperfusion induced acute lung injury showed that Ac2-26 treatment attenuated the enhanced phosphorylation of ERK. mdpi.com

Table 1: Effect of Ac2-26 on ERK1/2 Phosphorylation

Cell Type Condition Effect of Ac2-26 Time Course Reference
HEK-293 (FPR/FPRL-1/ALX transfected) Agonist Stimulation Time-dependent activation of ERK1/2 Within 2-10 minutes ashpublications.org
Human Skin Fibroblasts (WS1) Agonist Stimulation Increased p-ERK expression ~20 minutes semanticscholar.org
Rat Lung Tissue Ischemia-Reperfusion Injury Attenuated enhanced ERK phosphorylation Not specified mdpi.com
Monocytes Agonist Stimulation Triggers ERK1/2 phosphorylation Not specified windows.net

Cross-Talk with Inflammasome Pathways

Ac2-26 also modulates inflammatory responses by interacting with inflammasome pathways, particularly the NLRP3 inflammasome.

The NLRP3 inflammasome is a multi-protein complex responsible for the activation of caspase-1 and the subsequent processing and release of pro-inflammatory cytokines IL-1β and IL-18. Ac2-26 has been shown to regulate the activation of the NLRP3 inflammasome. In a model of gout, pre- or post-treatment with Ac2-26 reduced the production of IL-1β in synovial tissue. mdpi.com In isolated peritoneal neutrophils, Ac2-26 administration reduced NLRP3-derived IL-1β production following stimulation with nigericin (B1684572) and ATP. mdpi.com

However, the role of Ac2-26 in regulating the NLRP3 inflammasome appears to be complex and context-dependent. In Caco-2 cells stimulated with TNF-α, a low concentration of Ac2-26 (2 ng/mL) significantly increased caspase-1 and IL-1β levels, suggesting an enhancement of NLRP3 inflammasome activation. researchgate.net Conversely, in a diabetic wound model, topical treatment with an Ac2-26 hydrogel attenuated IL-1β expression, suggesting an indirect downregulation of NLRP3 inflammasome activation. mdpi.com This suggests that the effect of Ac2-26 on the NLRP3 inflammasome can be influenced by the specific cell type, the inflammatory stimulus, and the concentration of the peptide.

Table 2: Regulation of NLRP3 Inflammasome by Ac2-26

Model/Cell Type Stimulus Effect of Ac2-26 Key Findings Reference
Gout Model (mice) Monosodium Urate Crystals Reduced IL-1β production Decreased neutrophil migration and IL-1β in synovial tissue mdpi.com
Peritoneal Neutrophils Nigericin/ATP Reduced IL-1β production Negative regulation of NLRP3-derived IL-1β mdpi.com
Caco-2 Cells TNF-α Increased caspase-1 and IL-1β Enhanced NLRP3 inflammasome activation at low concentration researchgate.net
Diabetic Wound Model (mice) Wound Healing Attenuated IL-1β expression Indirect downregulation of NLRP3 inflammasome mdpi.com
Postoperative Neuroinflammation (mice) Surgery Attenuated NLRP3 inflammasome activation Reduced ASC, cleaved caspase-1, and cleaved IL-1β frontiersin.org

Adhesion Molecule and Protease Modulation

A critical aspect of the anti-inflammatory action of Ac2-26 involves its ability to modulate the expression and function of adhesion molecules and proteases on leukocytes and endothelial cells.

CD62L, or L-selectin, is an adhesion molecule on the surface of leukocytes that plays a crucial role in their initial tethering and rolling along the endothelium during an inflammatory response. Ac2-26 has been shown to induce the shedding of CD62L from the surface of neutrophils. ashpublications.orgphysiology.org This shedding is a rapid response and is considered one of the first signs of neutrophil activation. qmul.ac.uk By promoting the shedding of CD62L, Ac2-26 can inhibit the rolling of neutrophils on activated endothelial cells, thereby reducing their accumulation at sites of inflammation. ashpublications.org However, in a model of acute peritonitis, the exogenous administration of Ac2-26 did not affect CD62L modulation in neutrophils, suggesting that endogenous Annexin A1 is the primary regulator of this adhesion molecule in that specific context. unilago.edu.br

β2-integrin (CD11b/CD18), also known as Mac-1, is another key adhesion molecule involved in the firm adhesion of neutrophils to the endothelium. The effect of Ac2-26 on CD11b expression appears to be context-dependent. In a model of acute peritonitis, pretreatment with Ac2-26 significantly increased the expression of β2-integrin in blood polymorphonuclear leukocytes (PMNs). unilago.edu.brunilago.edu.br However, the administration of Ac2-26 also significantly reduced CD11b levels in neutrophils and endothelial cells in the same model. unilago.edu.br In another study, Ac2-26 did not inhibit the up-regulation of CD11b on neutrophils induced by the chemoattractant fMLP. researchgate.net Furthermore, pretreatment of myeloid cells with Ac2-26 vastly reduced CCL5-inflicted activation of β2 integrins on neutrophils and classical monocytes. ahajournals.org

Table 3: Modulation of Adhesion Molecules and Proteases by Ac2-26

Molecule Cell Type Effect of Ac2-26 Functional Consequence Reference
CD62L (L-selectin) Neutrophils Induces shedding Inhibition of neutrophil rolling ashpublications.orgphysiology.org
β2-integrin (CD11b) Neutrophils, Monocytes Varied (increase or decrease depending on context) Modulation of firm adhesion unilago.edu.brunilago.edu.brresearchgate.netahajournals.org
ICAM-1 Endothelial cells, Myeloid cells Inhibition of release/affinity Reduced leukocyte adhesion ahajournals.orgtandfonline.comtandfonline.comscielo.brresearchgate.net

Modulation of Caspase-3 and Bcl-2 Expression

Ac2-26 has been shown to play a crucial role in regulating apoptosis by modulating the expression of key proteins in the apoptotic pathway, namely Caspase-3 and Bcl-2. tandfonline.comnih.gov

In studies involving lung injury models, treatment with Ac2-26 led to a significant decrease in the expression of cleaved Caspase-3, an executioner caspase that plays a central role in the apoptotic process. tandfonline.comnih.gov Concurrently, Ac2-26 treatment resulted in the upregulation of Bcl-2, an anti-apoptotic protein that inhibits the activation of pro-apoptotic proteins like Bax. tandfonline.comnih.gov The balance between pro-apoptotic (Bax, Caspase-3) and anti-apoptotic (Bcl-2) proteins is critical in determining cell fate. tandfonline.com By shifting this balance towards survival, Ac2-26 effectively inhibits apoptosis in tissues subjected to injury or inflammatory insults. tandfonline.comdntb.gov.ua

Research in a rat model of acute respiratory distress syndrome (ARDS) demonstrated that Ac2-26 reduced the expression of cleaved Caspase-3 and Bax while increasing Bcl-2 levels in the lung epithelium. tandfonline.comtandfonline.com These effects were associated with a decrease in apoptosis and an improvement in cell viability. tandfonline.comscielo.br Similarly, in a model of ischemia-reperfusion induced acute lung injury, Ac2-26 treatment increased Bcl-2 protein content and decreased the number of activated Caspase-3 positive cells. nih.gov

The modulatory effects of Ac2-26 on Caspase-3 and Bcl-2 are often mediated through its interaction with formyl peptide receptors. The protective effects of Ac2-26 on apoptosis can be blocked by FPR antagonists, highlighting the receptor-dependent nature of this mechanism. tandfonline.comnih.gov

Table 1: Effect of Ac2-26 on Apoptosis-Regulated Protein Expression

Protein Effect of Ac2-26 Treatment Model System Reference
Cleaved Caspase-3 Decreased Expression ARDS Rat Model; Ischemia-Reperfusion Lung Injury tandfonline.comnih.govtandfonline.com
Bcl-2 Increased Expression ARDS Rat Model; Ischemia-Reperfusion Lung Injury tandfonline.comnih.govtandfonline.com
Bax Decreased Expression ARDS Rat Model tandfonline.comtandfonline.com

Reduction of Phosphorylated Myosin Light Chain (p-MLC)

Ac2-26 has also been found to influence the phosphorylation of myosin light chain (MLC), a key event in the regulation of smooth muscle contraction and endothelial barrier function. scielo.brnih.gov

In the context of ventilator-induced lung injury (VILI), endothelial injury can lead to an increase in MLC phosphorylation, which disrupts the endothelial barrier and contributes to lung edema. nih.gov Studies have shown that treatment with Ac2-26 significantly decreases the expression of phosphorylated MLC (p-MLC) in lung tissue. scielo.brnih.gov This reduction in p-MLC is associated with the amelioration of endothelial injury and a decrease in lung edema. nih.gov

The mechanism by which Ac2-26 reduces p-MLC levels is linked to its broader anti-inflammatory and protective effects on the endothelium. scielo.brnih.gov By mitigating endothelial injury, Ac2-26 helps to maintain the integrity of the endothelial barrier, in part by preventing the increase in MLC phosphorylation. nih.gov

Table 2: Effect of Ac2-26 on Phosphorylated Myosin Light Chain (p-MLC) Expression

Protein Effect of Ac2-26 Treatment Model System Reference
Phosphorylated Myosin Light Chain (p-MLC) Decreased Expression Ventilator-Induced Lung Injury Rat Model scielo.brnih.gov

Preclinical and in Vitro Investigation of Ac2 26 Human Ammonium Salt in Inflammatory and Injury Models

Anti-inflammatory and Pro-resolving Actions

Ac2-26 exerts its anti-inflammatory effects through multiple mechanisms, primarily by inhibiting the production of pro-inflammatory cytokines and suppressing key inflammatory mediators. medchemexpress.comnih.gov These actions have been observed in various cell types and animal models of inflammation.

Inhibition of Pro-inflammatory Cytokine Production

Ac2-26 has been shown to effectively reduce the production of several key pro-inflammatory cytokines, which are central to the initiation and amplification of the inflammatory cascade.

Studies have consistently demonstrated the ability of Ac2-26 to suppress the production of Tumor Necrosis Factor-α (TNF-α), a potent pro-inflammatory cytokine. In human endothelial cells, pre-treatment with Ac2-26 significantly reduced TNF-α-stimulated inflammatory responses. plos.orgnih.gov Specifically, Ac2-26 was found to inhibit TNF-α-activated, Rac1-dependent NADPH oxidase-derived reactive oxygen species (ROS) formation, thereby attenuating downstream inflammatory signaling. plos.orgnih.gov In a murine model of zymosan-induced peritonitis, administration of Ac2-26 led to a significant decrease in the release of TNF-α in the peritoneal exudate. unilago.edu.br Similarly, in microglia stimulated with neuronal conditioned medium, Ac2-26 reduced both the gene expression and protein secretion of TNF-α. frontiersin.org Research in a rat model of ventilator-induced lung injury also showed that Ac2-26 treatment significantly lowered the levels of TNF-α in both bronchoalveolar lavage fluid (BALF) and serum. nih.gov

Table 1: Effect of Ac2-26 on TNF-α Production in Various Models

Model System Stimulus Outcome Reference
Human Endothelial Cells TNF-α Reduced TNF-α-stimulated superoxide (B77818) production and inflammatory responses. plos.orgnih.gov
Murine Zymosan-Induced Peritonitis Zymosan Significantly diminished TNF-α release in peritoneal exudate. unilago.edu.br
Microglia Neuronal Conditioned Medium Inhibited gene expression and protein secretion of TNF-α. frontiersin.org
Rat Ventilator-Induced Lung Injury Mechanical Ventilation + LPS Significantly reduced TNF-α levels in BALF and serum. nih.gov
Ischemia-Reperfusion Injured Rat Lungs Ischemia-Reperfusion Significantly decreased TNF-α concentrations. semanticscholar.org
TNF-α/IFN-γ-stimulated Human Keratinocytes TNF-α/IFN-γ Significantly decreased the expression of TNF-α. nih.govmdpi.com

Ac2-26 has been shown to modulate the production of various interleukins, key signaling molecules in the immune system. In a rat model of ventilator-induced lung injury, Ac2-26 significantly reduced the levels of the pro-inflammatory cytokines IL-1β and IL-6 in both bronchoalveolar lavage fluid (BALF) and serum. nih.gov Conversely, the treatment increased the levels of the anti-inflammatory cytokine IL-10. nih.gov In human keratinocytes stimulated with TNF-α and IFN-γ, Ac2-26 significantly decreased the expression of pro-inflammatory chemokines including IL-1β, IL-6, and IL-8. nih.govmdpi.com However, in a model of zymosan-induced peritonitis, while Ac2-26 reduced TNF-α, it did not significantly alter the levels of IL-1β and IL-6 at the 4-hour time point. unilago.edu.br In models of ocular inflammation, Ac2-26 was found to inhibit the release of chemical mediators, with molecular analysis indicating that its protective effects on IL-6 and IL-8 gene expression occur independently of the NF-κB signaling pathway. oup.comnih.gov

Table 2: Modulation of Interleukin Production by Ac2-26

Interleukin Model System Stimulus Effect Reference
IL-1β Rat Ventilator-Induced Lung Injury Mechanical Ventilation + LPS Decreased levels in BALF and serum nih.gov
IL-1β Human Keratinocytes TNF-α/IFN-γ Decreased expression nih.govmdpi.com
IL-1β Zymosan-Induced Peritonitis Zymosan No significant change unilago.edu.br
IL-6 Rat Ventilator-Induced Lung Injury Mechanical Ventilation + LPS Decreased levels in BALF and serum nih.gov
IL-6 Human Keratinocytes TNF-α/IFN-γ Decreased expression nih.govmdpi.com
IL-6 Zymosan-Induced Peritonitis Zymosan No significant change unilago.edu.br
IL-6 Human Adipocytes Hypoxia Down-regulated expression endocrine-abstracts.org
IL-8 Human Keratinocytes TNF-α/IFN-γ Decreased expression nih.govmdpi.com
IL-10 Rat Ventilator-Induced Lung Injury Mechanical Ventilation + LPS Increased levels in BALF and serum nih.gov

Ac2-26 has been demonstrated to inhibit the production of chemokines, which are crucial for recruiting immune cells to sites of inflammation. In a rat model of ischemia-reperfusion-induced acute lung injury, treatment with Ac2-26 significantly decreased the concentrations of cytokine-induced neutrophil chemoattractant-1 (CINC-1) in the bronchoalveolar lavage fluid. semanticscholar.org This effect contributes to the observed reduction in neutrophil infiltration into the injured lung tissue. semanticscholar.org Furthermore, in human keratinocytes stimulated with TNF-α/IFN-γ, Ac2-26 was found to significantly decrease the expression of various pro-inflammatory chemokines, including MDC and TARC. nih.govmdpi.com

Interleukins (IL-1β, IL-6, IL-8, IL-10)

Suppression of Inflammatory Mediators

Beyond cytokines and chemokines, Ac2-26 also targets other key molecules involved in the inflammatory process.

Research has shown that Ac2-26 can inhibit the production of Prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation and pain. In lipopolysaccharide (LPS)-induced rat microglial cells, Ac2-26 was found to inhibit the production of PGE2. caymanchem.comglpbio.combertin-bioreagent.com This inhibitory action is linked to the downregulation of cyclooxygenase-2 (COX-2), a critical enzyme in the synthesis of prostaglandins. aai.orgmerckmillipore.com Studies in models of ocular inflammation have also demonstrated that treatment with Ac2-26 inhibits COX-2 expression. aai.org

Table 3: Inhibition of Prostaglandin E2 by Ac2-26

Cell/Model System Stimulus Outcome Reference
Rat Microglial Cells Lipopolysaccharide (LPS) Inhibited production of PGE2. caymanchem.comglpbio.combertin-bioreagent.com
Ocular Inflammation Model Endotoxin Inhibited COX-2 expression, leading to reduced PGE2 synthesis. aai.org
Nitric Oxide (NO)

In vitro studies have demonstrated that Ac2-26 can inhibit the production of nitric oxide (NO). caymanchem.comglpbio.combertin-bioreagent.comlabchem.com.myanjiechem.com Specifically, in rat microglial cells stimulated with lipopolysaccharide (LPS), Ac2-26 was found to inhibit LPS-induced NO production. caymanchem.comglpbio.combertin-bioreagent.comanjiechem.com This inhibitory effect was also observed in a model of lung ischemia-reperfusion injury, where Ac2-26 treatment led to a decrease in inducible nitric oxide synthase levels. nih.gov

Table 1: Effect of Ac2-26 on Nitric Oxide (NO) Production

Cell TypeStimulusAc2-26 ConcentrationOutcomeReference
Rat Microglial CellsLipopolysaccharide (LPS)10 and 100 µg/mlInhibition of NO production caymanchem.comglpbio.combertin-bioreagent.comanjiechem.com
Lung Tissue (in vivo)Ischemia-ReperfusionNot SpecifiedDecreased iNOS levels nih.gov
Eotaxin

Research indicates that Ac2-26 plays a role in reducing eotaxin levels, a chemokine crucial for the recruitment of eosinophils. In a rat model of allergic pleurisy, treatment with Ac2-26 inhibited ovalbumin-induced eotaxin release. nih.govresearchgate.net Furthermore, in cultured rat mesothelial cells, Ac2-26 inhibited interleukin-13-evoked eotaxin generation. nih.govresearchgate.net Studies in a rat model of asthma also showed that Ac2-26 reduced eotaxin levels in the bronchoalveolar lavage fluid. nih.gov Similarly, in a mouse model of allergic asthma triggered by house dust mite extract, Ac2-26 treatment was associated with reduced levels of eotaxin-1 (CCL11). nih.govmdpi.com

Table 2: Effect of Ac2-26 on Eotaxin

ModelStimulusOutcomeReference
Rat Allergic PleurisyOvalbuminInhibition of eotaxin release nih.govresearchgate.net
Cultured Rat Mesothelial CellsInterleukin-13Inhibition of eotaxin generation nih.govresearchgate.net
Rat Asthma ModelOvalbuminReduced eotaxin levels in BAL fluid nih.gov
Mouse Allergic Asthma ModelHouse Dust Mite ExtractReduced eotaxin-1 (CCL11) levels nih.govmdpi.com
Histamine (B1213489)

In vitro experiments have shown that Ac2-26 can inhibit the release of histamine from mast cells. nih.govresearchgate.net In subcutaneous tissue fragments from sensitized rats, Ac2-26 inhibited ovalbumin-evoked histamine release. nih.govresearchgate.net This suggests that the anti-allergic effects of Ac2-26 may be partly mediated by its ability to block the secretion of pivotal mediators like histamine. nih.govresearchgate.net

Table 3: Effect of Ac2-26 on Histamine Release

ModelStimulusAc2-26 ConcentrationOutcomeReference
Rat Subcutaneous TissueOvalbumin33-66 µMInhibition of histamine release nih.govresearchgate.net

Modulation of Immune Cell Function and Trafficking

Ac2-26 influences the function and movement of various immune cells, particularly polymorphonuclear leukocytes (PMNs), neutrophils, and eosinophils.

Inhibition of Polymorphonuclear Leukocyte (PMN) Rolling and Transmigration

Ac2-26 has been observed to inhibit the rolling of polymorphonuclear leukocytes (PMNs) on stimulated endothelial cells. caymanchem.comglpbio.combertin-bioreagent.comanjiechem.com Specifically, at concentrations of 10 and 30 µM, Ac2-26 inhibited PMN rolling over TNF-α-stimulated human umbilical vein endothelial cells (HUVECs). caymanchem.comglpbio.combertin-bioreagent.comanjiechem.com

Attenuation of Neutrophil Infiltration

Studies have demonstrated the ability of Ac2-26 to reduce the infiltration of neutrophils in inflammatory models. In a rat model of allergic pleurisy, Ac2-26 inhibited the accumulation of neutrophils. nih.gov It has also been shown to reduce neutrophil adhesion and emigration in a mouse model of colonic injury. rndsystems.com Furthermore, in a model of cerebral ischemia-reperfusion injury, Ac2-26 administration reduced the number of adherent leukocytes. nih.gov Interestingly, while some studies show inhibition of neutrophil migration, others suggest Ac2-26 can promote neutrophil chemokinesis, a process that might aid in the resolution of inflammation by expediting the exit of migrated leukocytes. nih.gov

Table 4: Effect of Ac2-26 on Neutrophil Activity

ModelOutcomeReference
Rat Allergic PleurisyInhibition of neutrophil accumulation nih.gov
Mouse Colonic InjuryReduction of neutrophil adhesion and emigration rndsystems.com
Cerebral Ischemia-ReperfusionReduction of adherent leukocytes nih.gov
In vitro (Human Neutrophils)Promotion of neutrophil chemokinesis nih.gov
Reduction of Eosinophil Recruitment

A significant body of evidence points to the inhibitory effect of Ac2-26 on eosinophil recruitment. In a rat model of asthma, Ac2-26 suppressed the accumulation of eosinophils in the airways. nih.gov Similarly, in a mouse model of allergic airway inflammation, Ac2-26 treatment reduced peribronchiolar eosinophil infiltration. nih.gov The mechanism behind this is thought to be the reduced secretion of eosinophil chemoattractants like eotaxin, rather than a direct blockade of eosinophil chemotaxis. nih.govnih.gov

Table 5: Effect of Ac2-26 on Eosinophil Recruitment

ModelOutcomeReference
Rat Asthma ModelSuppression of eosinophil accumulation in airways nih.gov
Mouse Allergic Airway InflammationReduction of peribronchiolar eosinophil infiltration nih.gov
Rat Allergic PleurisyInhibition of eosinophil accumulation nih.gov
Influence on Macrophage Function

The annexin (B1180172) A1 mimetic peptide, Ac2-26, has been shown to exert significant influence over macrophage functions, which are critical in both the propagation and resolution of inflammation. Research indicates that Ac2-26 plays a pivotal role in modulating macrophage-mediated efferocytosis, polarization, and cytokine production.

One of the key functions influenced by Ac2-26 is the phagocytic clearance of apoptotic cells, a process essential for the resolution of inflammation. In vitro studies using human monocyte-derived macrophages have demonstrated that pretreatment with Ac2-26 significantly increases the phagocytosis of apoptotic polymorphonuclear leukocytes (PMNs). mdpi.com This effect is comparable to that of Lipoxin A4, a known pro-resolution mediator. mdpi.com The stimulation of phagocytosis by Ac2-26 is accompanied by rearrangements of the macrophage's actin cytoskeleton and is characterized as nonphlogistic, meaning it does not provoke an inflammatory response. mdpi.comtandfonline.comscielo.br

Furthermore, Ac2-26 has a profound impact on macrophage polarization, effectively promoting a shift from a pro-inflammatory M1 phenotype to an anti-inflammatory and pro-resolving M2 phenotype. nih.govscispace.com In lipopolysaccharide (LPS)-stimulated macrophage cell lines, treatment with Ac2-26 has been observed to significantly down-regulate the expression of M1 markers such as inducible nitric oxide synthase (iNOS), Cyclooxygenase-2 (COX-2), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Conversely, the expression of M2 markers, including Arginase-1 (Arg-1) and Interleukin-10 (IL-10), is markedly up-regulated following treatment with the peptide. nih.gov This phenotypic switch is crucial for dampening the inflammatory response and facilitating tissue repair. nih.govcaymanchem.com In models of peritonitis, Ac2-26 treatment has been shown to reduce the number of infiltrating macrophages and decrease the production of pro-inflammatory cytokines like IL-1β and IL-6. medchemexpress.com

Table 1: Effect of Ac2-26 on Macrophage Phenotypic Markers

Marker TypeSpecific MarkerEffect of Ac2-26 TreatmentReference
Pro-inflammatory (M1)iNOSDown-regulated nih.gov
Pro-inflammatory (M1)COX-2Down-regulated nih.govresearchgate.net
Pro-inflammatory (M1)TNF-αDown-regulated nih.gov
Pro-inflammatory (M1)CD16Down-regulated nih.gov
Anti-inflammatory (M2)Arginase-1 (Arg-1)Up-regulated nih.govnih.gov
Anti-inflammatory (M2)IL-10Up-regulated nih.govcaymanchem.com
Anti-inflammatory (M2)CD206Up-regulated nih.gov

Studies in Ischemia-Reperfusion (I/R) Injury Models

The therapeutic potential of Ac2-26 has been extensively investigated in various preclinical models of ischemia-reperfusion (I/R) injury. I/R injury is a complex pathological process that occurs when blood supply is restored to tissue after a period of ischemia, leading to a cascade of inflammation, oxidative stress, and cell death. Ac2-26 has demonstrated protective effects in several organ systems, including the lungs. medchemexpress.comnih.gov

Acute Lung Injury (ALI) and Ventilator-Induced Lung Injury (VILI)

In the context of the lungs, Ac2-26 has shown significant promise in mitigating the damage caused by I/R, which is a major complication following lung transplantation and a key factor in the development of Acute Lung Injury (ALI) and Ventilator-Induced Lung Injury (VILI). nih.govnih.gov Studies in rat models of ALI/VILI have consistently shown that Ac2-26 can ameliorate key aspects of lung pathology. tandfonline.comscielo.brnih.gov

One of the hallmark features of ALI/VILI is the development of pulmonary edema, resulting from damage to the alveolocapillary barrier. Administration of Ac2-26 in rat models of lung I/R injury and VILI has been shown to produce a significant attenuation of lung edema. mdpi.comcaymanchem.comnih.gov This is quantitatively measured by a decrease in the lung tissue wet-to-dry (W/D) weight ratio, a direct indicator of fluid accumulation in the lungs. scielo.brnih.govnih.gov

Oxidative stress is a critical component of the inflammatory cascade in I/R injury. Ac2-26 has been found to inhibit the oxidative stress response in the lungs. mdpi.comtandfonline.comnih.gov This is evidenced by a significant reduction in the levels of Malondialdehyde (MDA), a widely used biomarker of lipid peroxidation and oxidative damage. nih.govnih.govresearchgate.net Furthermore, Ac2-26 treatment has been shown to decrease the activity of other oxidative stress-related enzymes, such as myeloperoxidase (MPO) and NADPH oxidase. scielo.brnih.govnih.gov

Ac2-26 exerts a protective effect against apoptosis, or programmed cell death, of lung epithelial and endothelial cells during I/R injury. mdpi.comnih.govnih.gov In vivo studies have demonstrated that Ac2-26 treatment leads to a reduction in the number of apoptotic cells, as identified by TUNEL staining. researchgate.netnih.gov Mechanistically, this anti-apoptotic effect is associated with an increased expression of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2) and a decreased number of activated caspase-3-positive cells, a key executioner protease in the apoptotic pathway. mdpi.com

The peptide significantly improves the function of the alveolocapillary barrier, which is compromised in ALI and VILI. nih.govnih.govnih.gov This improvement in permeability is demonstrated by a significant increase in the partial pressure of oxygen to fractional inspired oxygen (PaO₂/FiO₂) ratio, indicating better gas exchange. scielo.brnih.govnih.gov Additionally, treatment with Ac2-26 leads to a decrease in the total protein concentration in the bronchoalveolar lavage fluid (BALF), which signifies reduced leakage of proteins from the capillaries into the alveolar space. scielo.brnih.govnih.gov

Table 2: Protective Effects of Ac2-26 in Rodent Models of Lung I/R Injury

ParameterEffect of Ac2-26 TreatmentReference
Lung Edema (Wet/Dry Ratio)Decreased nih.govnih.gov
Oxidative Stress (MDA Levels)Decreased nih.govnih.govresearchgate.net
Apoptosis (TUNEL+ cells)Decreased researchgate.netnih.gov
Alveolocapillary Permeability (BALF Protein)Decreased scielo.brnih.gov
Gas Exchange (PaO₂/FiO₂ Ratio)Increased nih.govnih.gov
Protection Against Apoptosis

Hepatic Ischemia-Reperfusion Injury (HIRI)

Hepatic ischemia-reperfusion injury (HIRI) is a significant cause of morbidity and mortality following liver surgery and transplantation. nih.gov Research indicates that Ac2-26 exerts protective effects against HIRI through multiple mechanisms, primarily by modulating inflammatory pathways. nih.govmedchemexpress.comnih.gov

A key mechanism underlying the protective effects of Ac2-26 in HIRI is the inhibition of the High Mobility Group Box 1 (HMGB1)/Toll-like Receptor 4 (TLR4) signaling loop. medchemexpress.comnih.gov HMGB1, a damage-associated molecular pattern (DAMP) molecule, is released during cellular stress and activates TLR4, leading to a pro-inflammatory cascade. frontiersin.org

In a mouse model of HIRI, pretreatment with Ac2-26 was found to significantly attenuate liver damage. medchemexpress.comnih.gov This was associated with a marked reduction in the expression and release of HMGB1. nih.gov Consequently, the expression of its receptor, TLR4, was also significantly inhibited in the Ac2-26 treated group compared to the ischemia-reperfusion (I/R) group. medchemexpress.comnih.gov

The downstream effects of this inhibition were evident in the reduced activation of the NF-κB pathway. medchemexpress.com Western blot analysis revealed that Ac2-26 pretreatment significantly attenuated the I/R-induced increase in the phosphorylation of NF-κB p65 subunit and the ratio of p-NF-κB to total NF-κB. medchemexpress.comresearchgate.net Furthermore, the expression of IκBα, an inhibitor of NF-κB, which was reduced following I/R, was reversed by Ac2-26 administration. medchemexpress.comnih.gov This suppression of the HMGB1/TLR4/NF-κB signaling pathway leads to a decrease in neutrophil infiltration into the liver tissue, a critical event in the pathogenesis of HIRI. medchemexpress.comnih.gov Flow cytometry and myeloperoxidase (MPO) activity assays confirmed that Ac2-26 administration significantly reduced the proportion of neutrophils in the liver. medchemexpress.comnih.gov

In addition to the HMGB1/TLR4 axis, Ac2-26 has been shown to ameliorate HIRI by inhibiting the IL-22/IL-22R1/STAT3 signaling pathway, which contributes to reducing oxidative stress and mitochondrial apoptosis. nih.govmedchemexpress.com Studies have demonstrated that Ac2-26 pretreatment significantly decreases levels of malondialdehyde (MDA), the NADP+/NADPH ratio, and reactive oxygen species (ROS), while preserving mitochondrial function. nih.govmedchemexpress.com

Table 1: Effect of Ac2-26 on Key Markers in a Mouse Model of HIRI

Marker Ischemia/Reperfusion (I/R) Group I/R + Ac2-26 Group Key Finding Reference
HMGB1 Expression Significantly Increased Significantly Inhibited Ac2-26 reduces the release of a key inflammatory trigger. nih.gov
TLR4 Expression Significantly Increased Significantly Inhibited Ac2-26 downregulates the receptor for HMGB1. medchemexpress.comnih.gov
p-NF-κB/NF-κB Ratio Markedly Increased Significantly Attenuated Ac2-26 suppresses a central inflammatory signaling pathway. medchemexpress.comresearchgate.net
IκBα Expression Notably Reduced Reversed Ac2-26 restores the inhibitor of the NF-κB pathway. medchemexpress.comnih.gov
Neutrophil Infiltration Significantly Increased Significantly Inhibited Ac2-26 reduces the influx of damaging immune cells. medchemexpress.comnih.gov
MDA Content Increased 3.13-fold vs. sham Decreased by 57.19% vs. I/R Ac2-26 mitigates oxidative stress. nih.gov
Apoptotic Hepatocytes Increased Significantly Decreased Ac2-26 protects liver cells from programmed cell death. nih.gov

Cardiac Ischemia-Reperfusion Injury

The protective effects of Ac2-26 extend to cardiac ischemia-reperfusion injury. In a mouse model of myocardial infarction, intravenous administration of Ac2-26 at the onset of reperfusion led to a significant reduction in myocardial infarct size. researchgate.netnih.govresearchgate.net This was accompanied by a decrease in plasma levels of cardiac troponin I (cTnI), a biomarker of cardiac muscle damage. nih.gov

The cardioprotective actions of Ac2-26 are associated with a reduction in cardiac inflammation. researchgate.netnih.gov Forty-eight hours post-reperfusion, mice treated with Ac2-26 exhibited a significant decrease in the infiltration of inflammatory cells, including neutrophils, into the cardiac tissue compared to vehicle-treated mice. nih.gov Furthermore, Ac2-26 treatment led to a reduction in both cardiac fibrosis and apoptosis at seven days post-reperfusion. researchgate.netnih.gov In vitro studies using rat cardiomyocytes demonstrated that Ac2-26 can directly limit cardiomyocyte death. researchgate.net The peptide was also shown to increase the expression of formyl peptide receptors (Fpr) in cardiomyocytes, suggesting a receptor-mediated mechanism of action. frontiersin.orgresearchgate.net

Table 2: Cardioprotective Effects of Ac2-26 in a Mouse Model of Myocardial I/R

Parameter Ischemia/Reperfusion (I/R) + Vehicle Group I/R + Ac2-26 Group Key Finding Reference
Infarct Size (% of Area at Risk) 30-40% ~25% reduction Ac2-26 limits the extent of heart muscle death. nih.govresearchgate.net
Cardiac Neutrophil Infiltration Significantly Increased ~35% reduction Ac2-26 reduces inflammatory cell influx into the heart. nih.gov
Cardiac Fibrosis (7 days post-I/R) Increased Reduced Ac2-26 mitigates scarring of the heart tissue. researchgate.netnih.gov
Cardiac Apoptosis (7 days post-I/R) Increased Reduced Ac2-26 decreases programmed cell death in the heart. researchgate.netnih.gov

Sepsis-Induced Acute Kidney Injury

In the context of sepsis-induced acute kidney injury (SI-AKI), Ac2-26 has been shown to be protective by inhibiting inflammation and apoptosis. nih.gov A study using a cecal ligation and puncture (CLP) mouse model of sepsis found that treatment with Ac2-26 significantly improved seven-day survival and kidney function. nih.gov

The protective mechanism involves the formyl peptide receptor 2 (Fpr2). nih.gov Ac2-26 administration significantly reduced the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the kidney tissue. nih.gov It also decreased the expression of apoptotic markers including cleaved caspase-3, cleaved caspase-8, FADD, and Bax, and inhibited apoptosis in kidney cells. nih.gov Furthermore, Ac2-26 inhibited the phosphorylation of PI3K and AKT and downregulated NF-κB. nih.gov The protective effects of Ac2-26 were reversed by the administration of an Fpr2 antagonist, confirming the receptor's critical role in mediating these effects. nih.gov In vitro experiments using lipopolysaccharide (LPS)-induced injury in human kidney (HK-2) cells corroborated these in vivo findings. nih.gov

Table 3: Effects of Ac2-26 in a Mouse Model of Sepsis-Induced Acute Kidney Injury

Parameter CLP/LPS + Vehicle Group CLP/LPS + Ac2-26 Group Key Finding Reference
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Significantly Increased Significantly Reduced Ac2-26 dampens the inflammatory response in the kidney. nih.gov
Apoptotic Markers (cleaved caspase-3, etc.) Significantly Increased Significantly Reduced Ac2-26 protects kidney cells from apoptosis. nih.gov
Kidney Function Impaired Significantly Improved Ac2-26 preserves kidney function during sepsis. nih.gov
7-Day Survival Reduced Significantly Improved Ac2-26 increases survival in a mouse model of sepsis. nih.gov

Studies in Specific Inflammatory Disease Models

Asthma and Airway Hyperresponsiveness

Ac2-26 has demonstrated significant therapeutic potential in preclinical models of allergic asthma. In a mouse model using house dust mite (HDM) extract to induce allergic airway inflammation, intranasal administration of Ac2-26 was found to be protective. nih.govnih.gov

The peptide significantly decreased key features of asthma, including airway hyperresponsiveness (AHR) to methacholine, eosinophil infiltration into the lungs, peribronchiolar fibrosis, and mucus hypersecretion. nih.gov This was associated with a reduction in the levels of Th2 cytokines (IL-4, IL-13), pro-inflammatory cytokines (TNF-α), and chemokines (CCL11/eotaxin-1, CCL2/MCP-1) in the lungs. nih.gov In a rat model of allergen-induced pleurisy, Ac2-26 inhibited mast cell degranulation and the release of eotaxin. researchgate.net In vitro studies showed that Ac2-26 could inhibit histamine release and eotaxin generation. researchgate.net These findings suggest that Ac2-26 protects against allergic airway inflammation by modulating the release of key mediators and the subsequent inflammatory cell recruitment. nih.govnih.gov

Table 4: Effects of Ac2-26 in a Mouse Model of Allergic Asthma

Parameter HDM-Challenged Group HDM + Ac2-26 Group Key Finding Reference
Airway Hyperresponsiveness Increased Inhibited Ac2-26 reduces the exaggerated airway narrowing characteristic of asthma. nih.gov
Eosinophil Infiltration Increased Decreased Ac2-26 lessens the accumulation of a key inflammatory cell in asthma. nih.gov
Peribronchiolar Fibrosis Increased Decreased Ac2-26 reduces airway remodeling and scarring. nih.gov
Mucus Hypersecretion Increased Decreased Ac2-26 normalizes mucus production in the airways. nih.gov
Pro-inflammatory Cytokines/Chemokines Overexpressed Inhibited Ac2-26 downregulates the signaling molecules that drive allergic inflammation. nih.gov

Inflammatory Pain

The analgesic potential of Ac2-26 has been investigated in a rat model of inflammatory pain induced by Complete Freund's Adjuvant (CFA). nih.govnih.gov Intrathecal administration of Ac2-26 was found to attenuate pain hypersensitivity. nih.gov

The underlying mechanism appears to involve the modulation of astrocyte activation and the suppression of inflammatory mediators in the spinal cord. nih.govnih.gov Ac2-26 treatment reduced the CFA-induced activation of astrocytes and the production of pro-inflammatory mediators such as TNF-α, IL-1β, monocyte chemoattractant protein-1 (MCP-1), and macrophage inflammatory protein-1α (MIP-1α) in the spinal cord. nih.govnih.gov In vitro studies with LPS-stimulated astrocytes showed that Ac2-26 inhibited astrocyte migration and the production of these same pro-inflammatory mediators. nih.gov This anti-inflammatory effect was mediated through the p38 and JNK-MAPK signaling pathways, but not the NF-κB pathway. nih.gov Additionally, Ac2-26 was found to upregulate glutathione (B108866) (GSH) reductase mRNA and total intracellular GSH levels, suggesting a role in enhancing antioxidant defenses. nih.govnih.gov

Table 5: Analgesic and Anti-inflammatory Effects of Ac2-26 in a Rat Model of Inflammatory Pain

Parameter CFA-Induced Group CFA + Ac2-26 Group Key Finding Reference
Pain Hypersensitivity Increased Attenuated Ac2-26 reduces pain in a model of inflammatory pain. nih.gov
Astrocyte Activation (Spinal Cord) Increased Reduced Ac2-26 inhibits the activation of key glial cells involved in pain processing. nih.govnih.gov
Pro-inflammatory Mediators (Spinal Cord) Increased Reduced Ac2-26 suppresses the production of pain-promoting inflammatory molecules. nih.govnih.gov
GSH Levels (Spinal Cord) Unchanged/Reduced Elevated Ac2-26 may enhance antioxidant capacity in the spinal cord. nih.govnih.gov

Endotoxin-Induced Uveitis (EIU)

Ac2-26 has been shown to be effective in mitigating ocular inflammation in a rodent model of endotoxin-induced uveitis (EIU). aai.orgoup.com Studies have demonstrated that both systemic and topical administration of Ac2-26 can reduce leukocyte infiltration into ocular tissues and decrease the release of inflammatory mediators. aai.org This anti-inflammatory effect was evidenced by a significant reduction in the number of neutrophils in the aqueous humor and ocular tissues of rats with EIU following treatment with Ac2-26. aai.org The protective effects of the peptide appear to be mediated, at least in part, by the formyl peptide receptor (fpr), as the administration of an fpr antagonist, Boc2, abrogated the beneficial effects of Ac2-26. aai.org

In vitro studies using human retinal pigment epithelial (ARPE-19) cells activated with lipopolysaccharide (LPS) have further elucidated the mechanisms of Ac2-26. oup.com The peptide was found to exert protective effects on the release of chemical mediators from these cells. aai.orgoup.com Molecular analysis indicated that the anti-inflammatory actions of AnxA1, and by extension its mimetic peptide Ac2-26, occur independently of the NF-κB signaling pathway, suggesting a post-transcriptional mechanism of action. aai.orgoup.com Furthermore, investigations have shown that Ac2-26 treatment can decrease the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. nih.govnih.gov

Table 1: Effect of Ac2-26 on Leukocyte Infiltration in Endotoxin-Induced Uveitis (EIU)

Treatment Group Neutrophil Count (cells/mm²) in Ocular Tissues (Mean ± SEM)
EIU 24h 747.8 ± 57.39
EIU/Ac2-26 systemic 288.5 ± 25.13
EIU/Ac2-26 topic 313 ± 39.10

Data derived from a study in a rat model of EIU. aai.org

Acute Peritonitis

In models of acute peritonitis induced by agents such as zymosan or Bothrops moojeni venom, Ac2-26 has demonstrated potent anti-inflammatory properties. nih.govtabaslab.com Treatment with Ac2-26 has been shown to prevent the influx of neutrophils into the peritoneal cavity. nih.gov Furthermore, it diminishes the degranulation of mesenteric mast cells and reduces the number of macrophages in the inflamed mesentery. nih.gov

The peptide also significantly reduces the levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), in the peritoneal exudate. nih.gov These findings highlight the ability of Ac2-26 to modulate the early stages of the inflammatory response in peritonitis. nih.gov Studies using nanoparticles containing Ac2-26 have shown enhanced efficacy in limiting neutrophil recruitment compared to the native peptide in a zymosan-induced peritonitis model. tabaslab.compnas.org

Allergic Inflammation (e.g., Rat Pleurisy)

Ac2-26 has been identified as an effective agent in reducing allergic inflammation in a rat model of pleurisy induced by ovalbumin. nih.govresearchgate.net In this model, the peptide inhibited several key features of the allergic response, including mast cell degranulation, plasma protein leakage, and the accumulation of both neutrophils and eosinophils in the pleural cavity. nih.govresearchgate.net

The mechanisms underlying these effects involve the blockade of pivotal mediators of the allergic response. nih.gov In vitro experiments have shown that Ac2-26 can inhibit the release of histamine from sensitized subcutaneous tissue fragments and the generation of eotaxin from cultured rat mesothelial cells. nih.govresearchgate.net Furthermore, in an asthmatic rat model, Ac2-26 was found to suppress the accumulation of eosinophils in the airways and reduce the levels of Th2 cytokines (IL-4, IL-5, IL-13), eotaxin, and prostaglandin D₂ (PGD₂) in the bronchoalveolar lavage fluid. nih.gov

Table 2: In Vitro Effects of Ac2-26 on Allergic Mediators

Mediator Cell/Tissue Type Effect of Ac2-26
Histamine Release Sensitized Rat Subcutaneous Tissue Inhibition
Eotaxin Generation Cultured Rat Mesothelial Cells Inhibition

Data from in vitro studies supporting the anti-allergic actions of Ac2-26. nih.govresearchgate.net

Thrombo-Inflammation

Recent studies have highlighted the role of Ac2-26 in mitigating thrombo-inflammation, a pathological process where thrombosis and inflammation are intertwined. nih.govmdpi.com In murine models of thrombo-inflammation induced by lipopolysaccharide (LPS) or in sickle transgenic mice, administration of Ac2-26 significantly inhibited microvascular thrombosis in the brain. nih.govmdpi.com This protective effect is mediated through the formyl peptide receptor 2 (Fpr2/ALX). nih.govmdpi.com

Reduction of Platelet Susceptibility to Collagen Receptors

Ac2-26 has been shown to reduce the susceptibility of platelets to interact with collagen receptors. mdpi.comnih.gov This is a crucial step in preventing platelet aggregation and subsequent thrombus formation in an inflammatory environment. nih.gov The mechanism is linked to the regulation of the glycoprotein (B1211001) VI (GPVI) signaling pathway. spandidos-publications.com

Modulation of Platelet Aggregation (e.g., αIIbβ3, P-selectin)

Table 3: Effect of Ac2-26 on Platelet Activation Markers in a Thrombo-Inflammatory Model

Platelet Marker Condition Effect of Ac2-26 Treatment
αIIbβ3 activation Stimulated Platelets (CVX) Suppression
P-selectin expression Stimulated Platelets (CVX) Suppression

Data from studies investigating the direct effects of Ac2-26 on platelets. mdpi.comnih.gov

Cellular Injury and Repair Mechanisms

Ac2-26 has demonstrated protective effects against cellular injury and has been shown to promote repair mechanisms in various models. dntb.gov.uamedcraveonline.com In hepatic ischemia-reperfusion injury (HIRI), Ac2-26 reduced cell death, increased cell viability, and decreased the number of apoptotic hepatocytes. dntb.gov.uanih.gov It achieves this, in part, by regulating the IL-22/IL-22R1/STAT3 signaling pathway and inhibiting the HMGB1/TLR4/NF-κB signaling pathway. dntb.gov.uanih.gov

In the context of lung injury, Ac2-26 has been shown to reduce tissue damage by inhibiting oxidative stress and inflammation, and improving alveolar capillary permeability. scispace.comtandfonline.com It can also inhibit the apoptosis of epithelial cells. tandfonline.com The peptide's protective effects in lung injury models are linked to the activation of the PI3K/Akt signaling pathway. scispace.com Furthermore, Ac2-26 has been shown to promote wound healing in the colon by accelerating epithelial repair. medcraveonline.com This pro-resolving action involves regulating neutrophil accumulation and macrophage polarization. medcraveonline.comashpublications.org

Protection of Rat Cardiomyocytes from Injury

Ac2-26 has demonstrated potent cardioprotective effects in various models of cardiac injury. In vitro studies using adult rat cardiac myocytes subjected to simulated ischemia showed that Ac2-26 significantly decreases cellular injury. phoenixbiotech.net This was evidenced by a marked reduction in the release of creatine (B1669601) kinase (CK) and lactate (B86563) dehydrogenase (LDH), key biomarkers of myocyte damage. phoenixbiotech.net The protective mechanism is believed to involve the activation of the formyl peptide receptor (FPR) family, as well as protein kinase C (PKC), p38 mitogen-activated protein kinase (p38-MAPK), and ATP-sensitive potassium channels. phoenixbiotech.netfrontiersin.org

Further investigations using neonatal rat cardiomyocytes in a hypoxia-reoxygenation (H-R) model confirmed these protective actions. nih.gov Treatment with Ac2-26 limited cardiomyocyte death, whether administered during the full duration of the H-R insult or only during the post-insult recovery phase. nih.gov The peptide also preserves the contractile function of cardiac muscle. frontiersin.orgresearchgate.net In vivo studies on rat models of myocardial ischemia/reperfusion (I/R) injury corroborated these findings, showing that Ac2-26 administration reduces infarct size. phoenixbiotech.netfrontiersin.org

Table 1: Effects of Ac2-26 on Rat Cardiomyocyte Injury Markers
Model SystemKey FindingsBiomarkers MeasuredReferences
Adult Rat Cardiomyocytes (Simulated Ischemia)Significantly decreased cellular injury.Creatine Kinase (CK), Lactate Dehydrogenase (LDH) phoenixbiotech.net
Neonatal Rat Cardiomyocytes (Hypoxia-Reoxygenation)Prevents cardiomyocyte death and injury.Lactate Dehydrogenase (LDH), Cardiac Troponin I (cTnI) nih.gov
Rat Hearts (Ischemia-Reperfusion)Improved recovery of left ventricular function and prevented cardiomyocyte injury.Myocardial Viability, Left Ventricular Function researchgate.net

Attenuation of Endothelial Cell Injury

Ac2-26 exerts significant protective effects on the vascular endothelium, primarily by mitigating inflammatory responses. In studies using human endothelial cells stimulated with the pro-inflammatory cytokine tumor necrosis factor-alpha (TNFα), Ac2-26 was shown to suppress the expression of intracellular cell adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1). plos.orgnih.gov This anti-inflammatory action is mediated through the inhibition of Rac1-dependent NADPH oxidase, which in turn reduces the formation of reactive oxygen species (ROS) and attenuates NF-κB signaling pathways. plos.orgnih.gov

The peptide also modulates leukocyte-endothelial interactions. Research has shown that Ac2-26 inhibits the rolling of polymorphonuclear leukocytes (PMNs) over TNF-α-stimulated human umbilical vein endothelial cells (HUVECs). glpbio.comcaymanchem.com In a rat model of ventilator-induced lung injury, Ac2-26 was found to reduce endothelial cell injury by decreasing the expression of endothelin-1 (B181129) (ET-1) and phosphorylated myosin light chain (p-MLC), while promoting the expression of phosphorylated endothelial nitric oxide synthase (p-eNOS). scielo.brnih.gov

Table 2: Investigated Effects of Ac2-26 on Endothelial Cells
Model SystemEffect of Ac2-26Mechanism/Key MarkersReferences
Human Endothelial Cells (TNFα-stimulated)Suppressed inflammatory responses.Reduced ICAM-1, VCAM-1, ROS formation; Inhibited Rac1-dependent NADPH oxidase and NF-κB. plos.orgnih.gov
Human Umbilical Vein Endothelial Cells (HUVECs)Inhibited leukocyte rolling.Reduced PMN interaction with endothelium. glpbio.comcaymanchem.com
Rat Model (Ventilator-Induced Lung Injury)Reduced endothelial injury and apoptosis.Decreased ET-1, p-MLC; Increased p-eNOS. scielo.brnih.gov

Promotion of Epithelial Cell Proliferation and Tissue Repair

A key function of Ac2-26 is its ability to promote the repair of epithelial tissues. researchgate.netrndsystems.com Studies have demonstrated that Ac2-26 accelerates epithelial wound healing in models of colonic injury. rndsystems.comtocris.com The underlying mechanism involves the peptide's binding to formyl peptide receptors (FPRs), which triggers downstream signaling pathways, including the phosphorylation of ERK1/2 and inhibition of RhoA-ROCK signaling, to promote cell migration and proliferation. researchgate.net

In the context of lung injury, Ac2-26 has been shown to improve the viability of epithelial cells and inhibit their apoptosis. nih.govtandfonline.com Similarly, in skin fibroblasts, Ac2-26 can stimulate cell migration, a crucial step in wound healing, particularly under high-glucose conditions that typically impair such processes. plos.org This pro-reparative action is linked to the activation of FPRs and the subsequent mobilization of intracellular calcium and phosphorylation of ERK. plos.org

Table 3: Pro-Reperative Effects of Ac2-26 on Epithelial and Fibroblast Cells
Cell/Tissue TypeObserved EffectModelReferences
Intestinal EpitheliumAccelerated wound repair and promoted proliferation.Mouse Model of Colonic Injury researchgate.netrndsystems.comtocris.com
Lung EpitheliumImproved cell viability and inhibited apoptosis.Rat Model of Lung Injury nih.govtandfonline.com
Skin Fibroblasts (WS1)Increased cell migration.In Vitro Wound Healing Assay plos.org

Rescue of Tight Adhesion Molecule Expression (e.g., Claudin-1)

The integrity of epithelial and endothelial barriers is maintained by tight junction proteins. In various injury models, Ac2-26 has been found to rescue the expression of these critical molecules. In studies related to inflammatory bowel disease, treatment with Ac2-26 promoted tissue repair by rescuing the expression of tight adhesion molecules, including Claudin-1. researchgate.net

In a rat model of ischemia-reperfusion-induced acute lung injury, the insult caused significant disruption and defragmentation of the tight junction proteins claudin-3, occludin, and zonula occludens-1 (ZO-1) in the alveolar walls. mdpi.com Treatment with Ac2-26 helped to preserve the linear staining and integrity of these proteins. mdpi.com Furthermore, in a model of pneumococcal meningitis, Ac2-26 treatment tended to increase the expression of claudin-5, a key component of the blood-brain barrier, thereby contributing to its stabilization during infection. nih.gov

Table 4: Effect of Ac2-26 on Tight Junction Protein Expression
ProteinModel SystemEffect of Ac2-26References
Claudin-1Inflammatory Bowel Disease ModelRescued expression. researchgate.net
Claudin-3Rat Lung Ischemia-ReperfusionAttenuated the decrease in linear staining. mdpi.com
OccludinRat Lung Ischemia-ReperfusionAttenuated the decrease in linear staining. mdpi.com
ZO-1Rat Lung Ischemia-ReperfusionAttenuated the decrease in linear staining. mdpi.com
Claudin-5Pneumococcal Meningitis ModelTended to increase expression, stabilizing the blood-brain barrier. nih.gov

Investigational Studies in Other Biological Contexts

Effects on Prostate Cancer Cells: Stemness and Epithelial-Mesenchymal Transition (EMT)

Beyond its role in inflammation and injury, Ac2-26 has been investigated in the context of cancer, where it exhibits complex and sometimes pro-tumorigenic functions. In prostate cancer, Ac2-26, as a mimetic of Annexin A1, has been shown to induce features associated with cancer stem cells (CSCs) and to promote the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to gain migratory and invasive properties. nih.govaacrjournals.orgnih.gov

In vitro studies using human-derived prostate cancer cell lines (LNCaP and PC3) demonstrated that treatment with Ac2-26 led to a greater number and larger size of spheroids, which is a characteristic of cells with stem-like properties. nih.gov Furthermore, research on a mouse prostate cancer cell line, cE1, showed that Ac2-26 can regulate EMT, conferring a stem cell-like phenotype to these cancer cells. nih.gov This suggests that the Annexin A1 pathway may contribute to tumor progression by generating stem-like cells from the cancer epithelial cell population and stimulating their proliferation. aacrjournals.org

The induction of EMT and stemness by Ac2-26 is associated with specific changes in gene expression. Key transcription factors that regulate these processes include Snail, Twist, and Oct4. In studies with cE1 prostate cancer cells, treatment with Ac2-26 resulted in the significant upregulation of Snail and Oct4 expression. nih.govaacrjournals.org Twist expression was also found to be significantly upregulated. nih.govaacrjournals.org These transcription factors are well-known markers of EMT and cellular plasticity. The increased expression of these factors provides a molecular basis for the observed acquisition of a stem cell-like/aggressive phenotype in prostate cancer cells upon stimulation with Ac2-26. nih.govaacrjournals.orgsemanticscholar.org

Table 5: Upregulation of EMT and Stemness Markers by Ac2-26 in Prostate Cancer Cells
MarkerCell LineEffect of Ac2-26 TreatmentReferences
SnailcE1 (Mouse Prostate Cancer)Significantly upregulated. nih.govaacrjournals.org
TwistcE1 (Mouse Prostate Cancer)Significantly upregulated. nih.govaacrjournals.org
Oct4cE1 (Mouse Prostate Cancer)Significantly upregulated. nih.govaacrjournals.org
Promotion of Acinar-Type Projections and Cell Layer Expansion

Studies have demonstrated that Ac2-26 can influence epithelial morphogenesis, leading to the formation of organized, multi-layered structures. This effect has been notably detailed in the context of prostate epithelial cells, where the peptide promotes the development of complex glandular structures reminiscent of native tissue architecture.

In vitro research using primary prostate stem/progenitor cells (LSChi) showed that treatment with Ac2-26 led to a significant, dose-dependent increase in the formation of spheroids. aacrjournals.org Specifically, treatment with 5 µmol/L and 50 µmol/L of Ac2-26 resulted in a 20-fold and 23-fold increase in spheroid formation, respectively, compared to controls. aacrjournals.org These spheroids were observed to develop complex acinar-type projections. aacrjournals.org A similar, though less pronounced, increase in spheroid number was seen in LSCmed cells, a more committed progenitor population. aacrjournals.org

Further investigation revealed that these Ac2-26-induced structures exhibited an expansion of both basal and luminal cell layers. aacrjournals.org When these cells were grown under the renal capsule of mice, grafts treated with Ac2-26 formed more defined glandular structures and showed an increased number of p63-positive basal/progenitor cells compared to untreated controls. aacrjournals.org This promotion of organized, acinar structures was linked to the activation of the MAPK and TGF-β signaling pathways. aacrjournals.org

Table 1: Effect of Ac2-26 on Epithelial Spheroid and Glandular Structure Formation

Cell TypeTreatmentKey FindingReference
Primary Prostate Stem/Progenitor Cells (LSChi)5 µmol/L & 50 µmol/L Ac2-26~20 to 23-fold increase in spheroid formation with complex acinar structures. aacrjournals.org
Prostate Cancer Cell Lines (LNCaP, PC3)5 µmol/L & 50 µM Ac2-26Increased number of spheroids formed at 3 and 6 days. nih.gov
cE1 Prostate Cancer Cells (in vivo)Ac2-26 TreatmentEnhanced glandular structure formation and increased p63+ basal cells. aacrjournals.org

Regulation of Keratinocyte Proliferation and Activation

Ac2-26 has demonstrated significant regulatory effects on keratinocytes, the primary cell type of the epidermis. Its actions involve modulating both cell proliferation and activation, particularly under inflammatory conditions.

In studies using human keratinocyte HaCaT cells, Ac2-26 was found to have no cytotoxic effects at concentrations up to 500 ng/mL. citedrive.com However, it plays a crucial role in regulating inflammatory responses. When HaCaT cells were stimulated with pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ), subsequent treatment with Ac2-26 significantly inhibited the expression and secretion of several pro-inflammatory chemokines. citedrive.comnih.gov

This anti-inflammatory effect is mediated through the suppression of key signaling pathways. Research has shown that Ac2-26 inhibits the activation of Mitogen-Activated Protein Kinases (MAPK), Nuclear Factor-kappa B (NF-κB), and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway in stimulated keratinocytes. citedrive.comfrontiersin.org

Furthermore, Ac2-26 can influence keratinocyte proliferation in specific inflammatory contexts. In a model of atopic dermatitis where keratinocytes were stimulated with Interleukin-4 (IL-4), treatment with Ac2-26 reduced the rate of keratinocyte proliferation. tocris.com This effect was dependent on the formyl peptide receptor (FPR), as it was abolished by the FPR antagonist Boc2. tocris.com The peptide also promotes keratinocyte motility and differentiation, which are crucial processes for wound repair. This pro-migratory effect is also mediated through FPRs and is associated with an increase in intracellular calcium levels and the expression of early differentiation markers like cytokeratins.

Table 2: Effects of Ac2-26 on Keratinocyte Function in Inflammatory Models

Cell ModelStimulusAc2-26 EffectMediating Pathway/ReceptorReference
HaCaT Human KeratinocytesTNF-α / IFN-γDecreased expression of pro-inflammatory chemokines (IL-1β, IL-6, IL-8, TNF-α, etc.).Inhibition of MAPK, NF-κB, and JAK/STAT pathways. citedrive.com
Human KeratinocytesIL-4Reduced proliferation rate.FPR (antagonized by Boc2). tocris.com
HaCaT Human KeratinocytesNone (Wound healing assay)Increased cell migration and motility.FPR (antagonized by Boc-1).
HaCaT Human KeratinocytesNoneInduced expression of early differentiation markers (CK6, CK10, Involucrin).FPR.

Methodological Considerations in Ac2 26 Human Ammonium Salt Research

In Vitro Experimental Models

A range of in vitro systems, from established cell lines to primary cell cultures and complex co-culture models, are utilized to investigate the cellular and molecular effects of Ac2-26.

Cell Lines

Immortalized cell lines provide consistent and reproducible models for studying specific cellular responses to Ac2-26.

HEK293 (Human Embryonic Kidney 293): These cells are frequently used for receptor binding and signaling studies. For instance, HEK293 cells transfected to express human formyl peptide receptor 1 (FPR1) or formyl peptide receptor 2 (FPR2)/ALX have been instrumental in demonstrating the binding affinity of Ac2-26. caymanchem.comashpublications.org Radioligand binding assays using these cells have determined the EC50 values for Ac2-26 binding to FPR1 and FPR2 to be 1.4 µM and 1.8 µM, respectively. caymanchem.combioscience.co.uk Furthermore, studies have shown that Ac2-26 can induce the activation of the ERK signaling pathway in HEK293 cells expressing FPR and FPRL-1/ALX. ashpublications.org

HK-2 (Human Kidney-2): This immortalized human proximal tubule epithelial cell line is a valuable tool for investigating the effects of Ac2-26 in the context of kidney injury. nih.gov In studies of sepsis-induced acute kidney injury, lipopolysaccharide (LPS)-stimulated HK-2 cells are used to model inflammatory damage. Research has shown that Ac2-26 can improve the viability of these cells and inhibit the production of inflammatory cytokines and apoptosis. medchemexpress.comresearchgate.netresearchgate.netnih.gov

ARPE-19 (Adult Retinal Pigment Epithelial cell line-19): These cells are crucial for studying ocular inflammation. aai.org In models of endotoxin-induced uveitis, ARPE-19 cells activated with LPS are used to assess the anti-inflammatory effects of Ac2-26. aai.orgbiocrick.com Studies have demonstrated that Ac2-26 can reduce the release of pro-inflammatory mediators like IL-6 and IL-8 from these cells. aai.orgresearchgate.net It has also been observed that Ac2-26 treatment can modulate gene expression in ARPE-19 cells, with several genes being downregulated after treatment. nih.gov

A549 (Human Lung Carcinoma): While direct research on Ac2-26 in A549 cells is not extensively detailed in the provided results, the broader context of Ac2-26's role in ameliorating lung injury suggests its relevance. medchemexpress.commdpi.com Given that A549 cells are a common model for alveolar epithelial cells, they could be used to study the effects of Ac2-26 on lung inflammation and injury in vitro. mdpi.com

AML12 (Mouse Hepatocyte): These cells are utilized in models of hepatic ischemia-reperfusion injury. nih.gov Studies have used AML12 cells damaged by hydrogen peroxide (H2O2) to simulate oxidative stress. Research indicates that Ac2-26 can protect these cells from such damage. nih.gov

Table 1: Summary of Ac2-26 Research in Specific Cell Lines

Cell Line Model System Key Findings Citations
HEK293 Receptor binding and signaling Binds to FPR1 and FPR2; activates ERK pathway. caymanchem.comashpublications.orgahajournals.org
HK-2 Sepsis-induced acute kidney injury Improves cell viability; inhibits inflammation and apoptosis. medchemexpress.comnih.govresearchgate.netresearchgate.netnih.gov
ARPE-19 Ocular inflammation (uveitis) Reduces pro-inflammatory cytokine release; modulates gene expression. aai.orgbiocrick.comresearchgate.netnih.gov
A549 Lung injury (potential model) Relevant for studying alveolar epithelial cell response. mdpi.com

Primary Cell Cultures

Primary cells, derived directly from tissues, offer a more physiologically relevant system for studying the effects of Ac2-26.

Rat Microglial Cells: These cells are used to investigate neuroinflammation. Ac2-26 has been shown to inhibit the LPS-induced production of prostaglandin (B15479496) E2 and nitric oxide in these cells. caymanchem.combioscience.co.uk Further research has demonstrated that Ac2-26 can induce the degradation of IKKβ, a key inflammatory signaling molecule, through chaperone-mediated autophagy in microglia. medchemexpress.comfrontiersin.orgnih.gov

Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are a standard model for studying the interaction between leukocytes and the endothelium. Ac2-26 has been found to inhibit the rolling of polymorphonuclear leukocytes over TNF-α-stimulated HUVECs. caymanchem.combioscience.co.ukresearchgate.netunilago.edu.br Long-term induction of HUVECs with TNF-α leads to increased cell senescence, a process that can be reversed by Ac2-26 supplementation. researchgate.netnih.gov

Rat Mesothelial Cells: These cells are used in models of allergic inflammation. Studies have shown that Ac2-26 can inhibit the interleukin-13-evoked generation of eotaxin, a chemokine involved in allergic responses, from cultured rat mesothelial cells. nih.govresearchgate.netresearchgate.net

Human Keratinocytes (HaCaT cells): These cells are employed to study skin inflammation and wound healing. mdpi.comnih.gov In TNF-α/IFN-γ-stimulated HaCaT cells, Ac2-26 has been shown to decrease the expression of pro-inflammatory chemokines by inhibiting the MAPK, NF-κB, and JAK/STAT signaling pathways. mdpi.comnih.govresearchgate.netnih.gov

Co-culture Systems

While the provided outline mentions "Cancer-Associated Fibroblasts with Prostate Cancer Cells," specific research on Ac2-26 within this co-culture system was not found in the search results. However, the use of co-culture systems is a valuable technique for studying complex cellular interactions, and future research may explore the effects of Ac2-26 in such models.

Assay Techniques

A variety of assay techniques are employed to quantify the effects of Ac2-26.

Radioligand Binding Assays: These assays are used to determine the binding affinity of Ac2-26 to its receptors, primarily FPR1 and FPR2, often using transfected HEK293 cells. caymanchem.comashpublications.org

ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is widely used to measure the levels of cytokines (e.g., IL-6, IL-8, TNF-α), chemokines, and other proteins secreted by cells in response to stimuli and Ac2-26 treatment. frontiersin.orgmdpi.comnih.gov

Western Blot: This technique is used to detect and quantify the expression levels of specific proteins within cells, such as those involved in inflammatory signaling pathways (e.g., MAPK, NF-κB, IKKβ) and apoptosis. ashpublications.orgfrontiersin.orgmdpi.comspandidos-publications.com

Real-time Quantitative PCR (RT-qPCR): RT-qPCR is used to measure the gene expression (mRNA levels) of various inflammatory mediators and other target genes in response to Ac2-26. frontiersin.orgmdpi.comspandidos-publications.com

Flow Cytometry: This technique is used to analyze cell populations, for example, to quantify apoptosis or to measure the proportion of infiltrating neutrophils in tissues. spandidos-publications.comtandfonline.com

In Vivo Animal Models

Animal models are essential for understanding the systemic effects of Ac2-26 in a living organism and for evaluating its therapeutic potential in various disease states.

Rodent Models of Disease and Injury

Rats and mice are the most commonly used animal models in Ac2-26 research.

Rat Models:

Endotoxin-Induced Uveitis (EIU): In this model, Ac2-26 has been shown to reduce leukocyte infiltration and the release of inflammatory mediators in the eye. aai.orgbiocrick.com

Allergic Pleurisy: Ac2-26 has been demonstrated to inhibit mast cell degranulation, plasma protein leakage, and the accumulation of neutrophils and eosinophils in a rat model of allergic pleurisy. nih.gov

Ventilator-Induced Ischemia-Reperfusion Injury: Administration of Ac2-26 has been found to decrease pulmonary edema in this model of lung injury. caymanchem.com

Peritonitis: In a rat model of peritonitis induced by Bothrops moojeni venom, Ac2-26 treatment decreased local and systemic inflammation, including neutrophil influx and pro-inflammatory cytokine levels. plos.org

Mouse Models:

Myocardial Ischemia-Reperfusion (I-R) Injury: Ac2-26 has been shown to reduce cardiac necrosis, inflammation, fibrosis, and apoptosis in mice subjected to myocardial I-R injury. frontiersin.org

Hepatic Ischemia-Reperfusion Injury (HIRI): Studies have shown that Ac2-26 can alleviate HIRI by regulating the IL-22/IL-22R1/STAT3 signaling pathway and inhibiting the HMGB1/TLR4/NF-κB signaling pathway. nih.govspandidos-publications.com

Lung Ischemia-Reperfusion Injury: Ac2-26 has been found to attenuate acute lung injury by reducing edema, pro-inflammatory cytokine production, oxidative stress, and apoptosis. mdpi.com

Pneumococcal Meningitis: In a mouse model of pneumococcal meningitis, Ac2-26 treatment reduced neuroinflammation. nih.gov

Diabetic Nephropathy: Ac2-26 has been shown to alleviate renal inflammation and improve renal function in diabetic mouse models by suppressing the p38MAPK/NF-κB pathway. bohrium.com

Table 2: Compound Names Mentioned in the Article

Compound Name
Ac2-26 (human) (ammonium salt)
Annexin (B1180172) A1 (AnxA1)
Boc2
Cyclooxygenase-2 (COX-2)
Formyl peptide receptor 1 (FPR1)
Formyl peptide receptor 2 (FPR2)
Hydrogen peroxide (H2O2)
IKKβ
Interleukin-1 beta (IL-1β)
Interleukin-6 (IL-6)
Interleukin-8 (IL-8)
Interleukin-13 (IL-13)
Lipopolysaccharide (LPS)
Nitric oxide (NO)
Prostaglandin E2 (PGE2)
Tumor necrosis factor-alpha (TNF-α)

Specific Induction Protocols

To investigate the therapeutic potential of Ac2-26, researchers employ specific agents and procedures to induce inflammatory responses that mimic human diseases.

Lipopolysaccharide (LPS): LPS, a component of the outer membrane of Gram-negative bacteria, is widely used to induce a strong inflammatory response. In research concerning Ac2-26, LPS is used to create models of acute respiratory distress syndrome (ARDS), endotoxin-induced uveitis, and neuroinflammation. tandfonline.comaai.orgnih.gov For instance, intratracheal instillation of LPS in rats is a common method to induce ARDS, characterized by severe lung injury, inflammation, and apoptosis. tandfonline.comnih.gov Studies have shown that Ac2-26 can ameliorate LPS-induced lung injury by reducing inflammatory cell infiltration, cytokine production, and oxidative stress. tandfonline.com Furthermore, Ac2-26 has been observed to inhibit the activation of astrocytes and the production of inflammatory mediators in LPS-stimulated cell cultures. nih.govresearchgate.net

Ovalbumin (OVA): Ovalbumin is a protein used to induce allergic inflammatory responses, particularly in models of asthma and allergic pleurisy. nih.govnih.gov In these models, animals are first sensitized to OVA and then challenged with it, leading to an eosinophil-rich inflammatory response. nih.gov Research has demonstrated that Ac2-26 can inhibit key features of allergic inflammation, such as mast cell degranulation, plasma leakage, and the accumulation of eosinophils and neutrophils in the pleural cavity of OVA-sensitized rats. nih.gov In mouse models of allergic airway inflammation, Ac2-26 treatment has been shown to reduce eosinophil infiltration, mucus production, and airway remodeling. nih.gov

Zymosan: Zymosan, a polysaccharide from the cell wall of Saccharomyces cerevisiae, is used to induce acute, self-resolving inflammation, such as peritonitis. mit.eduunilago.edu.br The intraperitoneal injection of zymosan triggers a rapid influx of neutrophils into the peritoneal cavity. unilago.edu.brfrontiersin.org This model is frequently used to study the pro-resolving actions of compounds like Ac2-26. mit.edu Studies have shown that Ac2-26 is effective in reducing neutrophil recruitment in zymosan-induced peritonitis. mit.edubiocrick.com The anti-migratory effects of the peptide in this model have been linked to its interaction with formyl peptide receptors. frontiersin.orgfrontiersin.org

Ischemia-Reperfusion (I/R): I/R injury is a clinically relevant condition where tissue damage occurs after blood supply is restored to an area that was previously deprived of oxygen. Ac2-26 has been extensively studied for its protective effects in I/R models across various organs, including the heart, lung, liver, and brain. mdpi.comnih.govphoenixbiotech.netspandidos-publications.com For example, in models of lung I/R injury, Ac2-26 administration attenuates lung edema, inflammatory cytokine production, oxidative stress, and apoptosis. mdpi.comnih.gov Similarly, in hepatic I/R, Ac2-26 has been shown to reduce liver damage, neutrophil infiltration, and the activation of inflammatory signaling pathways. nih.govspandidos-publications.compeerj.com

Pharmacological Tools and Modulators

To dissect the molecular pathways through which Ac2-26 acts, specific inhibitors and antibodies are utilized as pharmacological tools.

Formyl Peptide Receptor Antagonists (e.g., Boc2)

Ac2-26 is known to exert many of its biological effects by binding to Formyl Peptide Receptors (FPRs), particularly FPR2/ALX. ashpublications.org To confirm the involvement of this receptor family, non-selective FPR antagonists like Boc2 (N-tert-Butoxycarbonyl-Phe-Leu-Phe-Leu-Phe) are frequently used. In numerous studies, the co-administration of Boc2 has been shown to abolish or significantly attenuate the protective and anti-inflammatory effects of Ac2-26. For example, the beneficial actions of Ac2-26 in models of ischemia-reperfusion injury, endotoxin-induced uveitis, and LPS-induced ARDS were reversed by Boc2, providing strong evidence that these effects are FPR-dependent. tandfonline.comaai.orgmdpi.comphoenixbiotech.net

Induction Model Observed Effect of Ac2-26 Effect of Boc2 Co-administration Reference
Ischemia-Reperfusion (Lung)Attenuation of lung edema, inflammation, and apoptosis.Abolished the protective action of Ac2-26. mdpi.com
LPS-induced ARDSImproved lung injury, reduced inflammation and apoptosis.Partially reversed the protective effects of Ac2-26. tandfonline.com
Endotoxin-induced UveitisReduced leukocyte infiltration and inflammatory mediators.Abrogated the protective effects of Ac2-26. aai.org
Myocardial IschemiaCardioprotection.Abolished the cardioprotective effect of Ac2-26. phoenixbiotech.net

Lysosomal Inhibitors (e.g., NH4Cl)

Recent research has uncovered intracellular actions of Ac2-26 that are independent of cell surface receptor activation. To investigate these mechanisms, lysosomal inhibitors such as ammonium (B1175870) chloride (NH4Cl) are used. nih.gov One study investigating the effect of Ac2-26 on microglia found that the peptide could reduce the expression of the inflammatory protein IKKβ. nih.gov This effect was inverted by the lysosomal inhibitor NH4Cl, suggesting that Ac2-26 promotes the degradation of IKKβ within lysosomes. researchgate.netnih.gov This finding points to a novel intracellular anti-inflammatory pathway for Ac2-26 involving chaperone-mediated autophagy, a process that can be blocked by lysosomal inhibitors. nih.govmedchemexpress.com

Cell Type Treatment Observed Effect Reference
MicrogliaAc2-26Decrease in IKKβ protein levels. nih.gov
MicrogliaAc2-26 + NH4ClReversal of Ac2-26-induced IKKβ decrease. nih.gov

eNOS Inhibitors (e.g., L-NIO)

The endothelial nitric oxide synthase (eNOS) pathway is another important target implicated in the protective effects of Ac2-26, particularly in the context of vascular injury. To verify the role of this pathway, inhibitors like L-NIO (N(5)-(1-Iminoethyl)-L-ornithine) are employed. In studies of ventilator-induced lung injury and lung ischemia-reperfusion, Ac2-26 was found to improve lung function, reduce inflammation, and decrease cell apoptosis. nih.govscielo.brresearchgate.net These protective effects were significantly reversed by the administration of L-NIO, indicating that the therapeutic action of Ac2-26 is, at least in part, dependent on the eNOS pathway. nih.govscielo.brscielo.br

Induction Model Observed Effect of Ac2-26 Effect of L-NIO Co-administration Reference
Ventilator-induced Lung InjuryImproved alveolo-capillary permeability, reduced apoptosis.Partly reversed the protective effects of Ac2-26. scielo.brscielo.br
Lung Ischemia-Reperfusion InjuryAttenuated histological injury and cell apoptosis.Reversed the improvement mediated by Ac2-26. nih.gov

Neutralizing Antibodies (e.g., AnxA1 nAb)

Neutralizing antibodies against the full-length Annexin A1 protein (AnxA1 nAb) are used to differentiate the effects of endogenous AnxA1 from exogenously applied Ac2-26 and to study the role of the native protein in physiological processes like cell migration. plos.orgptglab.com In a study on fibroblast migration, treatment with an AnxA1 neutralizing antibody resulted in a significant slowing of cell migration compared to controls, demonstrating the importance of endogenous AnxA1 in this process. plos.org Conversely, the addition of Ac2-26 stimulated migration, highlighting its ability to act as a functional mimetic of the full-length protein in this context. plos.org These antibodies are crucial tools for dissecting the specific contributions of the endogenous protein versus its derived peptides. ashpublications.org

Cell Type / Model Tool Observed Effect Reference
Human Skin Fibroblasts (WS1)AnxA1 Neutralizing AntibodySlowed down cell migration speed. plos.org
Human Polymorphonuclear LeukocytesAnti-FPRL-1/ALX mAbAbrogated anti-adhesive activity of AnxA1, but not Ac2-26. ashpublications.org

Conclusion and Future Research Directions

Summary of Key Mechanistic Insights

Ac2-26 exerts its potent anti-inflammatory effects primarily by engaging with formyl peptide receptors (FPRs), a family of G-protein coupled receptors. mdpi.comjci.org Specifically, it demonstrates activity at FPR1 and FPR2 (also known as ALX, lipoxin A4 receptor). jci.orgpnas.orgcaymanchem.com This interaction initiates a cascade of intracellular signaling events that collectively suppress inflammatory responses and promote resolution.

A primary mechanism is the inhibition of leukocyte trafficking and infiltration into inflamed tissues. mdpi.comtocris.comphysiology.org Ac2-26 has been shown to reduce neutrophil adhesion and emigration from blood vessels. tocris.comphysiology.org This effect is mediated, in part, by its ability to modulate key signaling pathways involved in inflammation, including the nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.comnih.gov For instance, in human keratinocytes, Ac2-26 significantly decreases the expression of pro-inflammatory cytokines and chemokines like IL-1β, IL-6, and TNF-α by inhibiting the activation of MAPK, NF-κB, and JAK/STAT signaling. mdpi.com Similarly, in astrocytes, its anti-inflammatory action is mediated through the p38 and JNK-MAPK pathways. nih.gov

Furthermore, Ac2-26 promotes the resolution of inflammation by inducing neutrophil apoptosis, a critical process for clearing inflammatory cells from a site of injury. pnas.org This is achieved by facilitating the formation of ALX/FPR1 heterodimers, which activates the JNK-caspase-3 pathway. pnas.org The peptide also shifts macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, which aids in tissue repair and the release of pro-resolving molecules. researchgate.net In some cellular contexts, the anti-inflammatory effects of Ac2-26 appear to be independent of the NF-κB pathway, suggesting post-transcriptional modes of action. aai.org

Beyond its direct anti-inflammatory roles, Ac2-26 has demonstrated protective effects in various models of ischemia-reperfusion injury, including in the heart, brain, and liver, often by reducing neutrophil accumulation and the production of pro-inflammatory cytokines. spandidos-publications.comfrontiersin.org

Projections for Advanced Preclinical Studies

Investigating the therapeutic window for Ac2-26 administration is another critical area. Determining whether delayed intervention, mirroring clinical scenarios, retains efficacy is essential for translational potential, particularly in acute conditions like myocardial infarction and stroke. frontiersin.orgfrontiersin.org Advanced imaging techniques could be used to track the biodistribution of labeled Ac2-26 and its accumulation at sites of inflammation.

Moreover, preclinical studies should evaluate novel delivery systems, such as encapsulation in nanoparticles or hydrogels, to improve the bioavailability, stability, and targeted delivery of Ac2-26. nih.govmdpi.com Recent work incorporating Ac2-26 into mesoporous silica (B1680970) microparticles for oral delivery in colitis models represents a promising step in this direction. tandfonline.comnih.govresearchgate.netdoaj.org

Preclinical ModelKey Findings with Ac2-26 TreatmentReference
Endotoxin-Induced Uveitis (Rat)Reduced leukocyte infiltration and inflammatory mediators. Effect abrogated by FPR antagonist. aai.org
Inflammatory Pain (Rat)Attenuated pain hypersensitivity by inhibiting astrocyte activation and inflammatory mediator production. nih.gov
Myocardial Infarction (Mouse)Reduced myocardial necrosis, inflammation, and improved cardiac function post-injury. frontiersin.org
Pneumococcal Meningitis (Mouse)Reduced neutrophil infiltration and glial cell activation, an effect dependent on Fpr2. nih.gov
Inflammatory Bowel Disease (Mouse)Oral administration of nanoparticle-formulated Ac2-26 reduced colitis symptoms and inflammation. tandfonline.comnih.gov
Diabetic Wound Healing (Mouse)Topical hydrogel accelerated wound closure and reduced leukocyte and mast cell infiltration. mdpi.com

Potential for Novel Therapeutic Strategy Development Based on Ac2-26 Modulation

The pro-resolving properties of Ac2-26 position it as a foundation for novel therapeutic strategies that aim to actively resolve inflammation rather than simply suppressing it. This approach could offer significant advantages over traditional anti-inflammatory drugs, which can have substantial side effects with long-term use. nih.gov Developing therapies based on Ac2-26 modulation could be particularly beneficial for chronic inflammatory diseases where the resolution phase of inflammation is impaired. nih.gov

Strategies could involve the development of "bio-drugs" that mimic the action of Ac2-26 at FPRs. Such therapeutics could be designed to selectively target specific FPRs or to promote the formation of receptor heterodimers that drive pro-resolving signaling pathways. pnas.org This approach offers a promising option for treating a wide range of conditions, including rheumatoid arthritis, inflammatory bowel disease, ocular inflammation, and neuroinflammatory disorders. nih.govaai.orgtandfonline.comnih.gov

Furthermore, combining Ac2-26-based therapies with existing treatments could create synergistic effects. For instance, using Ac2-26 to resolve the inflammatory component of a disease could enhance the efficacy of drugs aimed at tissue regeneration or repair. The development of cost-effective methods for oral delivery, as demonstrated with silica nanoparticles, could make such therapies more accessible and non-invasive for patients with chronic conditions like IBD. tandfonline.comnih.gov

Emphasis on Structure-Activity Relationships for Optimized Mimetic Peptides

A critical area for future research is the detailed exploration of the structure-activity relationships (SAR) of Ac2-26. Understanding which amino acid residues are crucial for receptor binding, activation, and signaling specificity is paramount for designing more potent and stable mimetic peptides. The current 25-amino acid sequence of Ac2-26 may not be optimal for therapeutic use due to potential instability and manufacturing costs. nih.govphysiology.org

Future SAR studies should aim to:

Identify the minimal active sequence required for full biological activity.

Determine the roles of specific residues in binding to FPR1 versus FPR2.

Investigate how modifications to the peptide sequence (e.g., amino acid substitutions, cyclization) affect receptor affinity, signaling bias, and in vivo stability.

Develop smaller, more robust peptide analogues or peptidomimetics that retain or even enhance the therapeutic properties of Ac2-26.

By systematically modifying the peptide structure and assessing the impact on biological function—from receptor binding and cell signaling to in vivo efficacy—researchers can develop optimized second-generation mimetics. These new compounds could have improved pharmacokinetic profiles and greater therapeutic potential, paving the way for the clinical translation of AnxA1-based pro-resolving therapies.

Q & A

Q. What are the primary mechanisms of Ac2-26 in reducing inflammation?

Ac2-26, an annexin A1 mimetic peptide, exerts anti-inflammatory effects by binding to formyl peptide receptors (FPR1 and FPR2) with EC50 values of 1.4 µM and 1.8 µM, respectively . It inhibits TNF-α-induced polymorphonuclear leukocyte (PMN) rolling in endothelial cells and suppresses LPS-induced prostaglandin E2 (PGE2) and nitric oxide (NO) production in microglia at concentrations of 10–100 µg/mL . These effects are mediated via receptor-dependent pathways, blocking pro-inflammatory signaling cascades such as NF-κB .

Q. What experimental models are commonly used to study Ac2-26?

  • In vitro :
    • Human umbilical vein endothelial cells (HUVECs) for studying PMN adhesion .
    • LPS-stimulated rat microglia to assess NO and PGE2 suppression .
  • In vivo :
    • Rat models of ventilator-induced lung ischemia-reperfusion injury (0.5–1 mg/kg dosage reduces edema) .
    • Cecal ligation and puncture (CLP) models for sepsis-induced acute kidney injury (1 mg/kg improves outcomes via Fpr2) .

Q. What are the standard concentrations and dosages for Ac2-26 in experimental settings?

  • In vitro : 10–30 µM for endothelial cell studies ; 10–100 µg/mL for microglial assays .
  • In vivo : 0.5–1 mg/kg in rodent models of lung injury and sepsis .

Advanced Research Questions

Q. How does Ac2-26 modulate the PI3K/AKT/NF-κB pathway in sepsis-induced kidney injury?

In CLP-induced septic mice, Ac2-26 (1 mg/kg) reduces kidney apoptosis and inflammation by inhibiting phosphorylation of PI3K and AKT, leading to NF-κB downregulation. This effect is reversed by Fpr2 receptor blockade (WRW4), confirming receptor specificity . Methodologically, combine TUNEL assays for apoptosis detection with Western blotting for pathway analysis .

Q. What evidence supports the role of Ac2-26 in placental anti-parasitic responses?

In Toxoplasma gondii-infected placental explants, Ac2-26 upregulates endogenous annexin A1, reduces parasitism, and lowers COX-2/PGE2 levels. Third-trimester placentas (low baseline ANXA1) show greater susceptibility to infection, making them ideal for testing Ac2-26’s rescue effects . Use qPCR for ANXA1 expression and ELISA for prostaglandin quantification.

Q. How does Ac2-26’s mechanism vary between lung ischemia-reperfusion injury and asthma models?

  • Lung injury : Ac2-26 reduces IKKβ protein via chaperone-mediated autophagy (CMA), improving edema .
  • Asthma : It suppresses airway hyperreactivity by modulating IL-22/STAT3 and eNOS pathways .
    Experimental designs should include histopathology for edema scoring and bronchoalveolar lavage fluid (BALF) cytokine profiling.

Data Contradictions and Resolution

Q. How to reconcile Ac2-26’s divergent pathways (IL-22/STAT3 vs. CMA/IKKβ) in different models?

The peptide’s context-dependent effects arise from tissue-specific receptor expression (e.g., FPR2 dominance in hepatic vs. pulmonary systems). To resolve contradictions:

  • Perform receptor knockout/blockade experiments (e.g., WRW4 for Fpr2).
  • Use transcriptomics to map pathway activation in target tissues .

Methodological Recommendations

Q. What controls are critical when testing Ac2-26 in receptor-specific studies?

  • Include FPR1/FPR2 antagonists (e.g., WRW4 for Fpr2) to confirm receptor dependency .
  • Use scrambled peptide sequences as negative controls for annexin A1 mimicry .

Q. How to optimize Ac2-26 delivery in vivo for pharmacokinetic studies?

  • Intravenous administration ensures systemic distribution in ischemia-reperfusion models .
  • For localized effects (e.g., asthma), intratracheal instillation improves lung targeting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.